molecular formula C5H5ClN2 B126387 4-Amino-2-chloropyridine CAS No. 14432-12-3

4-Amino-2-chloropyridine

Cat. No.: B126387
CAS No.: 14432-12-3
M. Wt: 128.56 g/mol
InChI Key: BLBDTBCGPHPIJK-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid.>This compound is an aminopyridine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridin-4-amine
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InChI

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Source PubChem
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InChI Key

BLBDTBCGPHPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20162674
Record name 4-Amino-2-chloropyridine
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Molecular Weight

128.56 g/mol
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CAS No.

14432-12-3
Record name 4-Amino-2-chloropyridine
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Record name 2-Chloropyridin-4-amine
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Record name 4-Amino-2-chloropyridine
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Record name 2-chloropyridin-4-amine
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Record name 2-CHLOROPYRIDIN-4-AMINE
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Foundational & Exploratory

Technical Guide: 4-Amino-2-chloropyridine (CAS 14432-12-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloropyridine is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, key chemical reactions, and biological significance of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] Key quantitative properties are summarized in the tables below for easy reference.

Table 2.1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₅ClN₂[5]
Molecular Weight 128.56 g/mol [5]
Appearance White to light yellow crystalline powder[4]
Melting Point 90-94 °C[4]
Boiling Point 299.9 °C at 760 mmHg[6]
Density 1.326 g/cm³[6]
Flash Point 135.2 °C[6]
Vapor Pressure 0.00116 mmHg at 25°C[6]
Table 2.2: Solubility and Partition Coefficients
PropertyValueReference(s)
Water Solubility Slightly soluble[7]
Organic Solvent Solubility Readily soluble in ethanol (B145695), methanol, and acetone[4]
LogP (Octanol/Water) 1.21[6]
pKa 4.73 ± 0.30 (Predicted)[6]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The two primary industrial routes start from either 2-chloropyridine (B119429) or isonicotinic acid.[8][9]

Method 1: From 2-Chloropyridine (Nitration-Reduction)

This common method utilizes the inexpensive starting material 2-chloropyridine. The synthesis involves a three-step process: N-oxidation, nitration, and subsequent reduction.[9]

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloropyridine-N-oxide

    • In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.

    • Heat the solution to approximately 50°C.

    • Slowly add 30% hydrogen peroxide. The N-oxide formation activates the 4-position of the pyridine ring for the subsequent nitration step.[9]

  • Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

    • The 2-Chloropyridine-N-oxide is nitrated in a sulfuric acid medium.[9] A mixture of concentrated nitric acid and sulfuric acid is typically used.[10]

    • The reaction introduces a nitro group at the 4-position.

  • Step 3: Reduction to this compound

    • To a flask containing 2-chloro-4-nitropyridine-N-oxide (e.g., 7.9 g, 0.05 mol), add iron powder (e.g., 14 g, 0.25 mol), ethanol (150 ml), water (50 ml), and concentrated hydrochloric acid (5 ml).[10]

    • Heat the mixture to reflux. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[10]

    • After the reaction is complete, add ethyl acetate, stir, and allow the layers to separate. The product is then isolated from the organic layer.[10]

Logical Workflow for Synthesis from 2-Chloropyridine:

G A 2-Chloropyridine B N-Oxidation (H₂O₂ / Acetic Acid) A->B C 2-Chloropyridine-N-oxide B->C D Nitration (HNO₃ / H₂SO₄) C->D E 2-Chloro-4-nitropyridine-N-oxide D->E F Reduction (Fe / Acetic Acid) E->F G This compound F->G

Figure 1. Synthesis of this compound from 2-Chloropyridine.
Method 2: From Isonicotinic Acid

This route also involves several steps, including N-oxidation, amination, chlorination, and a Hofmann degradation.[8]

Experimental Protocol:

  • Step 1: Synthesis of Isonicotinic Acid N-oxide

    • Isonicotinic acid is treated with hydrogen peroxide to form the corresponding N-oxide.[8]

  • Step 2: Synthesis of Isonicotinamide-N-oxide

    • The N-oxide is then aminated to produce isonicotinamide-N-oxide.[8]

  • Step 3: Synthesis of 2-Chloro-4-isonicotinamide

    • The pyridine ring is activated by the N-oxide group, facilitating nucleophilic substitution. Chlorination is achieved using an agent like phosphorus pentachloride.[8]

  • Step 4: Hofmann Degradation to this compound

    • The final step is a Hofmann degradation reaction using alkaline sodium hypochlorite, which converts the amide to the desired this compound.[8]

Logical Workflow for Synthesis from Isonicotinic Acid:

G A Isonicotinic Acid B N-Oxidation (H₂O₂) A->B C Isonicotinic Acid N-oxide B->C D Amination C->D E Isonicotinamide-N-oxide D->E F Chlorination (PCl₅) E->F G 2-Chloro-4-isonicotinamide F->G H Hofmann Degradation (NaOCl / NaOH) G->H I This compound H->I

Figure 2. Synthesis of this compound from Isonicotinic Acid.
Purification

Purification of the crude product is typically achieved by recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of benzene (B151609) and cyclohexane.[3]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a key intermediate in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

This compound readily undergoes palladium-catalyzed Suzuki-Miyaura coupling reactions with various arylboronic acids. This reaction is crucial for forming carbon-carbon bonds and synthesizing 4-amino-2-arylpyridine derivatives, which are important scaffolds in medicinal chemistry.

General Experimental Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Reaction Mixture A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., Dioxane) F->G H Heating (Conventional or Microwave) G->H I Workup (Extraction, Washing) H->I J Purification (Column Chromatography) I->J K 4-Amino-2-arylpyridine J->K

Figure 3. General workflow for Suzuki-Miyaura coupling.
Agrochemical Synthesis: Forchlorfenuron (KT-30)

This compound is a key precursor in the synthesis of Forchlorfenuron (also known as CPPU or KT-30), a highly active cytokinin-type plant growth regulator.[9] Forchlorfenuron promotes cell division and fruit growth.[2] The synthesis involves the reaction of this compound with phenyl isocyanate.

Biological Activity and Signaling Pathways

As a Precursor to Forchlorfenuron (Cytokinin Activity)

Forchlorfenuron, derived from this compound, functions as a cytokinin.[2] Cytokinins are a class of plant hormones that regulate cell division and differentiation.[7] The signaling pathway is a multi-step phosphorelay system.[6]

Cytokinin Signaling Pathway:

  • Perception: Cytokinin binds to histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane.[6][7]

  • Phosphorelay Initiation: This binding causes the autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to a histidine phosphotransfer protein (AHP).[6][11]

  • Nuclear Translocation: The phosphorylated AHP moves into the nucleus.[4]

  • Transcription Factor Activation: In the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR), which is a transcription factor.[7]

  • Gene Expression: The activated Type-B ARR binds to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription.[7]

  • Negative Feedback: The newly synthesized Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to control the cytokinin response.[7]

G cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., Forchlorfenuron) AHK Histidine Kinase Receptor (AHK) CK->AHK AHK_P Phosphorylated AHK AHK->AHK_P Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) AHK_P->AHP Phosphotransfer AHP_P Phosphorylated AHP AHP->AHP_P AHP_P_in Phosphorylated AHP AHP_P->AHP_P_in Nuclear Translocation ARR_B Type-B Response Regulator (ARR-B) ARR_B_P Activated ARR-B ARR_B->ARR_B_P Gene Cytokinin-Responsive Genes (incl. Type-A ARR genes) ARR_B_P->Gene Activates Transcription Protein Type-A ARR Proteins Gene->Protein Transcription & Translation Protein->AHK Negative Feedback AHP_P_in->ARR_B Phosphotransfer

Figure 4. Simplified Cytokinin Signaling Pathway.
Direct Agrochemical Activity

Beyond its role as an intermediate, this compound itself exhibits fungicidal activity against a range of plant pathogens, including rust, powdery mildew, and rice blast.[9] The precise molecular mechanism of this antifungal action is not well-documented in the reviewed literature but is an area of active research.

Safety and Handling

This compound is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a cornerstone intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly in cross-coupling reactions, make it an indispensable tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for leveraging its full potential in the development of novel drugs and advanced agricultural products.

References

4-Amino-2-chloropyridine molecular structure and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-chloropyridine: Molecular Structure and Reactivity

Introduction

This compound is a highly versatile heterocyclic compound that serves as a critical building block in modern organic synthesis.[1][2] Identified by its CAS number 14432-12-3, this pyridine (B92270) derivative is characterized by an amino group at the 4-position and a chlorine atom at the 2-position.[2][3] This specific arrangement of functional groups imparts unique reactivity, making it an invaluable intermediate in the development of a wide range of products, from life-saving pharmaceuticals to advanced agrochemicals.[2][4] Its applications include the synthesis of anti-inflammatory agents, antihistamines, pesticides, herbicides, and plant growth regulators.[2][5][6]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical reactivity of this compound. It includes detailed experimental protocols for its synthesis and key transformations, quantitative data, and visualizations to aid researchers, scientists, and drug development professionals in its application.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine, which is a six-membered aromatic heterocycle containing a nitrogen atom.[1][3] The molecule's reactivity is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom and pyridine nitrogen.

Structural and Physicochemical Data

The key identifiers and physical properties of this compound are summarized in the tables below. The compound is typically an off-white to light yellow solid, soluble in many organic solvents.[3][4][6]

Table 1: Structural Identifiers for this compound

IdentifierValue
CAS Number 14432-12-3[3][4][7][8][9][10][11]
Molecular Formula C₅H₅ClN₂[3][4][7][8][10]
Molecular Weight 128.56 g/mol [3][4][7][8][10]
IUPAC Name 2-chloropyridin-4-amine[10][12]
Synonyms 2-Chloro-4-aminopyridine, 2-Chloro-pyridin-4-ylamine[3][4]
InChI Key BLBDTBCGPHPIJK-UHFFFAOYSA-N[3][10]
SMILES Nc1ccnc(Cl)c1[3][11]
MDL Number MFCD00060089[4][7][9]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to light yellow crystalline powder[6][13]
Melting Point 90-94 °C[4][6]
Boiling Point 153 °C[6]
Purity ≥ 97-99% (HPLC)[4]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, acetone[6]
Storage Store at 0-8 °C, under inert gas, away from light and air[4][13]
Molecular Visualization

The structure of this compound features a pyridine ring with substituents at the C2 and C4 positions.

Caption: Molecular structure of this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the pyridine ring's electronic properties. The nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, facilitating nucleophilic aromatic substitution (SNAr).[14][15] The chlorine atom at C2 is a good leaving group, while the amino group at C4 can participate in various reactions or be used to modulate the ring's reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a primary pathway for the functionalization of this compound. The electron-withdrawing nature of the pyridine nitrogen makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.[14][15] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex) before expelling the chloride ion to restore aromaticity.[1][14]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Addition Step cluster_product Elimination Step Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Loss of Cl⁻ LeavingGroup Chloride (Cl⁻)

Caption: Logical workflow of the SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7] These reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[1]

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboronic acid in the presence of a palladium catalyst and a base.[16][17][18] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Intermediate1 R¹-Pd(II)L₂-X Pd0->Intermediate1 OxAdd Oxidative Addition Intermediate2 R¹-Pd(II)L₂-R² Intermediate1->Intermediate2 Transmetal Transmetalation Intermediate2->Pd0 Product Ar-Ar' (Coupled Product) Intermediate2->Product RedElim Reductive Elimination RX Ar-Cl (this compound) RX->OxAdd R2B Ar'-B(OH)₂ (Boronic Acid) R2B->Transmetal

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

Reactions at the Amino Group

The primary amino group at the C4 position can undergo typical reactions such as acylation with acid chlorides or anhydrides to form amides. It can also be protected, for instance with a Boc group (di-tert-butyl dicarbonate), to prevent its participation in subsequent reactions before being deprotected later in the synthetic sequence.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline common experimental procedures for the synthesis and reaction of this compound.

Synthesis of this compound

Several methods for the industrial synthesis of this compound have been reported. A common and economical route starts from 2-chloropyridine (B119429).[5]

Protocol: 2-Chloropyridine Nitration-Reduction Method [5]

  • N-Oxide Formation: 2-Chloropyridine is dissolved in an acetic acid medium. The solution is heated to approximately 50°C. 30% hydrogen peroxide is added portion-wise to form 2-Chloropyridine-N-oxide. The N-oxide formation activates the C4 position of the pyridine ring for subsequent functionalization.

  • Nitration: The resulting 2-Chloropyridine-N-oxide is subjected to nitration in a sulfuric acid medium. A nitrating agent (e.g., fuming nitric acid) is added to introduce a nitro group at the C4 position, yielding 2-chloro-4-nitropyridine-N-oxide.

  • Reduction: The nitro group of 2-chloro-4-nitropyridine-N-oxide is reduced to an amino group. A common method involves using a reducing agent such as iron powder in acetic acid. The reaction mixture is stirred until the reduction is complete.

  • Work-up and Isolation: The final product, this compound, is isolated from the reaction mixture through standard procedures such as filtration, extraction, and purification by crystallization or chromatography.

Synthesis_Workflow start 2-Chloropyridine step1 Oxidation (H₂O₂, Acetic Acid, 50°C) start->step1 intermediate1 2-Chloropyridine-N-oxide step1->intermediate1 step2 Nitration (Fuming HNO₃, H₂SO₄) intermediate1->step2 intermediate2 2-Chloro-4-nitropyridine-N-oxide step2->intermediate2 step3 Reduction (Fe, Acetic Acid) intermediate2->step3 end_product This compound step3->end_product

Caption: Workflow for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Conditions may require optimization depending on the specific substrates.

Table 3: General Suzuki-Miyaura Reaction Protocol

StepProcedure
1. Reagent Setup In an inert atmosphere (e.g., under Argon or Nitrogen), a reaction vessel is charged with this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).[18][19]
2. Solvent Addition A suitable solvent or solvent mixture (e.g., 1,4-dioxane/water, THF, ethanol) is added.[16][18][19]
3. Reaction The mixture is heated (e.g., 50-100 °C) and stirred for a specified time (e.g., 2-24 hours) until reaction completion is observed by TLC or LC-MS.[16]
4. Work-up The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
5. Purification The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Note on Catalyst Systems: While Pd(PPh₃)₄ is common, other effective systems include Pd₂(dba)₃ with phosphine (B1218219) ligands like P(t-Bu)₃, which can be particularly effective for challenging couplings.[1][16]

Applications in Research and Development

This compound is a cornerstone intermediate with broad applications.

  • Pharmaceuticals: It is a key starting material for a multitude of Active Pharmaceutical Ingredients (APIs).[2] Its derivatives are found in drugs with anti-inflammatory, antimicrobial, antihistamine, and potential anti-tumor properties.[1][4][6]

  • Agrochemicals: In the agrochemical industry, it is used to synthesize herbicides, pesticides, and fungicides.[2][4][6] It is a crucial intermediate in the production of the plant growth regulator Forchlorfenuron (KT-30), a highly active cytokinin that promotes tissue growth and increases crop yields.[5][7]

  • Material Science: The compound is also explored for its potential in developing new polymers and photochromic materials.[4][6]

References

An In-depth Technical Guide to 4-Amino-2-chloropyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a nucleophilic amino group and a chlorine atom susceptible to substitution, allows for diverse and regioselective chemical modifications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Core Properties of this compound

This compound is a halogenated aminopyridine that typically appears as a white to light yellow or brownish crystalline powder.[1][2][3] Its structure, featuring an electron-donating amino group and an electron-withdrawing chlorine atom on the pyridine (B92270) ring, dictates its chemical behavior and reactivity.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[2][4]
Melting Point 90-94 °C[4][5]
Boiling Point 153 °C (at 5 mmHg)[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone.[4]
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[3]
Chemical and Spectroscopic Data

The chemical identifiers and spectral data are crucial for compound verification and characterization.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂[5][6]
Molecular Weight 128.56 g/mol [5][6]
CAS Number 14432-12-3[5][6]
IUPAC Name 2-chloropyridin-4-amine[3][7]
pKa 4.73 ± 0.30 (Predicted)[1]
¹H NMR Spectrum available[7][8]
¹³C NMR Spectrum available[7][8]
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 128[6][7]
IR Spectrum Data available[7][8]

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common industrial methods starting from either 2-chloropyridine (B119429) or isonicotinic acid.[9][10] These methods are designed to be economical and scalable.

Synthesis Workflow Diagram

G General Synthesis Pathways for this compound start1 2-Chloropyridine step1_1 N-Oxidation (H₂O₂, Acetic Acid) start1->step1_1 intermediate1 2-Chloropyridine-N-oxide step1_1->intermediate1 step1_2 Nitration (H₂SO₄) intermediate1->step1_2 intermediate2 2-Chloro-4-nitropyridine-N-oxide step1_2->intermediate2 step1_3 Reduction (Fe, Acetic Acid) intermediate2->step1_3 end_product This compound step1_3->end_product start2 Isonicotinic Acid step2_1 N-Oxidation & Amination start2->step2_1 intermediate3 Isonicotinamide-N-oxide step2_1->intermediate3 step2_2 Chlorination (PCl₅) intermediate3->step2_2 intermediate4 2-Chloro-4-isonicotinamide step2_2->intermediate4 step2_3 Hofmann Degradation (alkaline NaOCl) intermediate4->step2_3 step2_3->end_product

Caption: Synthesis pathways starting from 2-chloropyridine or isonicotinic acid.

Experimental Protocol: Synthesis from 2-Chloropyridine

This common method involves the N-oxidation of 2-chloropyridine, followed by nitration and subsequent reduction of the nitro group.[9]

Step 1: N-Oxidation of 2-Chloropyridine

  • In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.

  • Heat the solution to approximately 50 °C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Maintain the temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture to isolate the 2-chloropyridine-N-oxide intermediate.

Step 2: Nitration of 2-Chloropyridine-N-oxide

  • Dissolve the 2-chloropyridine-N-oxide from the previous step in a sulfuric acid medium.

  • Cool the mixture and add a nitrating agent (e.g., fuming nitric acid).

  • Carefully control the temperature while the nitration proceeds at the 4-position.

  • Once the reaction is complete, quench the mixture and extract the 2-chloro-4-nitropyridine-N-oxide product.

Step 3: Reduction to this compound

  • To a solution of 2-chloro-4-nitropyridine-N-oxide (0.2 mol) in glacial acetic acid (250 mL), add iron powder (0.7 mol).

  • Heat the mixture to reflux and maintain for 1.5 hours, monitoring the reaction completion by TLC.

  • Cool the reaction mixture to below 25 °C and adjust the pH to 7.0-8.0 using a 50% aqueous sodium hydroxide (B78521) solution.

  • Extract the product using diethyl ether (3 x 500 mL).

  • Wash the combined organic layers with saturated brine solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a benzene-cyclohexane mixture to yield pure this compound.

Key Chemical Reactions

This compound is a versatile intermediate due to its two reactive sites. The chlorine at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The amino group at the 4-position can act as a nucleophile.[4][10]

Reaction Pathways Diagram

G Key Reactions of this compound start This compound suzuki_reaction Suzuki-Miyaura Coupling start->suzuki_reaction snar_reaction Nucleophilic Aromatic Substitution (SNAr) start->snar_reaction amino_reaction Urea Formation start->amino_reaction suzuki_reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Base suzuki_reagents->suzuki_reaction suzuki_product 4-Amino-2-arylpyridine suzuki_reaction->suzuki_product snar_reagents Nucleophile (Nu-H) e.g., R-OH, R-SH, R₂NH Base snar_reagents->snar_reaction snar_product 4-Amino-2-(nucleophile)pyridine snar_reaction->snar_product amino_reagents Phenyl Isocyanate (Ph-N=C=O) amino_reagents->amino_reaction amino_product Forchlorfenuron (Plant Growth Regulator) amino_reaction->amino_product

Caption: Major reaction types involving this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.[2][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-amino-2-arylpyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This general protocol outlines the substitution of the chloride with various nucleophiles.[4]

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., an alcohol, thiol, or amine, 1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, DIPEA, or NaH, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP, or Ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the base and the nucleophile to the solution. For less reactive nucleophiles like alcohols, a stronger base like sodium hydride may be used to first generate the alkoxide in situ.

  • Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Research and Development

This compound is a cornerstone intermediate in several key industrial and research areas.

  • Pharmaceuticals: It is a key building block for a wide range of Active Pharmaceutical Ingredients (APIs), including antihistamines, anti-inflammatory agents, and anti-tumor drugs.[3][4] Notably, derivatives of this compound have been identified as potent inhibitors of the Met kinase superfamily, which is implicated in cancer cell signaling.[1]

  • Agrochemicals: The compound is crucial for synthesizing pesticides, herbicides, and fungicides.[4] It is a direct precursor to the plant growth regulator Forchlorfenuron (KT-30), a highly active cytokinin used to increase crop yields.[9]

  • Material Science: It serves as a precursor in the synthesis of dyes and photochromic materials that change color upon exposure to light.[4]

Safety and Handling

This compound is considered an irritant and may be harmful if inhaled, ingested, or if it comes into contact with skin.[3] Prolonged exposure may cause more severe health effects.

  • Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Keep in a tightly sealed container in a cool, dry place. Store at ambient or room temperature.[1]

  • In Case of Contact: If in contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined physical properties and predictable reactivity make it an essential tool for chemists in drug discovery, agrochemical development, and materials science. The synthetic and reaction protocols provided in this guide offer a practical framework for the utilization of this important compound in a research and development setting. Proper safety and handling procedures are essential when working with this chemical.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2-chloropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. While quantitative solubility data in the public domain is limited, this document outlines its qualitative solubility profile, provides quantitative data for a structurally similar compound to infer its behavior, and details a standardized experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₅H₅ClN₂. Its structure, featuring an amino group and a chlorine atom on the pyridine ring, makes it a valuable building block in the synthesis of a variety of target molecules. The solubility of this compound is a critical parameter in synthetic chemistry, influencing reaction kinetics, purification methods such as crystallization, and the formulation of final products. Understanding its behavior in different organic solvents is therefore essential for process optimization and scalability.

Solubility Profile of this compound

Qualitative Solubility

General descriptions in chemical literature characterize this compound as a compound that is sparingly soluble in water but readily soluble in several common organic solvents.[1] The presence of the amino group allows for hydrogen bonding, contributing to its solubility in polar solvents.[2]

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
WaterSparingly soluble
MethanolReadily soluble[1]
EthanolReadily soluble[1]
AcetoneReadily soluble[1]
Polar SolventsSoluble[2]
Quantitative Solubility Data of a Structural Analog

In the absence of specific quantitative solubility data for this compound, the data for the closely related compound, 4-Aminopyridine, can provide a useful reference point for estimating its solubility. The primary structural difference is the presence of a chlorine atom at the 2-position in the target compound, which may slightly alter its polarity and interactions with solvents.

Table 2: Quantitative Solubility of 4-Aminopyridine

SolventApproximate Solubility (mg/mL)
Ethanol30[3]
Dimethyl Sulfoxide (DMSO)30[3]
Dimethylformamide (DMF)30[3]
Phosphate Buffered Saline (PBS, pH 7.2)30[3]

Note: This data is for 4-Aminopyridine and should be used as an estimation for the solubility of this compound. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, the following gravimetric method, a widely accepted and reliable technique, is recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Calibrated pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Drying oven or vacuum desiccator

  • Spatula and weighing paper

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature.

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid transferring any solid particles.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining suspended microparticles.

  • Quantification of Solute (Gravimetric Method):

    • Record the weight of the filtered solution.

    • Evaporate the solvent from the filtered solution. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a gentle stream of an inert gas like nitrogen.

    • Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • The volume of the solvent in the filtered sample can be calculated from the mass of the filtered solution and the density of the solvent at the experimental temperature.

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Weigh filtered solution E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate solubility (g/100 mL or mol/L) H->I

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, its qualitative profile indicates good solubility in polar organic solvents like methanol, ethanol, and acetone. For practical applications, the provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of interest. The solubility data of the structural analog, 4-aminopyridine, serves as a useful, albeit approximate, guide for initial experimental design. Accurate solubility determination is a cornerstone of efficient and reproducible chemical process development.

References

4-Amino-2-chloropyridine: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage protocols for 4-Amino-2-chloropyridine (CAS No. 14432-12-3). The information herein is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

General Information

This compound is a versatile intermediate compound widely used in the synthesis of pharmaceuticals and agrochemicals.[1] It is a white to light yellow crystalline powder.[1] While a valuable building block in organic synthesis, it presents several health hazards that necessitate strict adherence to safety protocols.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 14432-12-3[3]
Molecular Formula C₅H₅ClN₂[3]
Molecular Weight 128.56 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Melting Point 90-94 °C[1]
Boiling Point 153 °C[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Ingestion, inhalation, or skin contact can lead to harmful effects.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed[3][5]
Acute Toxicity, DermalCategory 3 / Category 4H311: Toxic in contact with skin / H312: Harmful in contact with skin[3][5]
Acute Toxicity, InhalationCategory 3 / Category 4H331: Toxic if inhaled / H332: Harmful if inhaled[3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Table 3: Quantitative Toxicity Data

EndpointSpeciesValueSource(s)
LD50 (Oral) Not AvailableNot Available[6]
LD50 (Dermal) Not AvailableNot Available[6]
LC50 (Inhalation) Not AvailableNot Available[6]
EC50 (Daphnia magna, 48h) Not AvailableNot Available[7]

Safety and Handling Procedures

Adherence to the following handling procedures is critical to minimize exposure and ensure personnel safety.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly sealed safety goggles or a full-face shield.[2]

  • Skin Protection:

    • Wear a lab coat.

    • Use impervious gloves (e.g., nitrile or butyl rubber). Regularly inspect gloves for signs of degradation and change them frequently.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is required.[5]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Contaminated work clothing should be removed and laundered separately before reuse.[3]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Safety Shower) prep2->prep3 handle1 Weigh and Handle Compound Inside Chemical Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated Waste in a Labeled Hazardous Waste Container clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

Storage Requirements

Proper storage is essential to maintain the integrity of this compound and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • The recommended storage temperature is between 0-8 °C.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

FirstAidDecisionTree cluster_routes cluster_actions start Exposure Incident inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap and Water (15 min) skin->action_skin action_eye Flush with Water (15 min) Remove Contact Lenses eye->action_eye action_ingest Do NOT Induce Vomiting Rinse Mouth with Water ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: First aid decision-making process for exposure incidents.

Experimental Protocols

The hazard classifications for this compound are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Skin Corrosion/Irritation (Based on OECD Test Guideline 431)
  • Principle: This in vitro test uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin. The corrosive potential of a chemical is assessed by its ability to cause cell death in the RhE tissue.

  • Methodology:

    • A known amount of this compound is applied topically to the surface of the RhE tissue.

    • The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

    • After exposure, the chemical is removed by washing.

    • The viability of the tissue's cells is determined using a colorimetric assay, typically the MTT assay. In this assay, the enzyme mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan (B1609692) product.

    • The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control.

    • Classification as corrosive is based on the reduction in cell viability below certain thresholds at the specified time points.

Serious Eye Damage/Eye Irritation (Based on OECD Test Guideline 492)
  • Principle: This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.

  • Methodology:

    • The test substance is applied to the surface of the RhCE tissue.

    • The tissue is exposed for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).

    • Following exposure, the tissue is rinsed.

    • Cell viability is measured using the MTT assay, similar to the skin corrosion test.

    • If the cell viability remains above a certain threshold (typically >60%), the substance is considered not to require classification for eye irritation.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, Based on OECD Test Guideline 471)
  • Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.

  • Methodology:

    • The bacterial tester strains are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes, to simulate mammalian metabolism).

    • The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone a reverse mutation and are now able to grow) is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to a negative control.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

The Strategic Role of 4-Amino-2-chloropyridine in Pharmaceutical Synthesis: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloropyridine is a versatile and highly valuable starting material in medicinal chemistry, serving as a critical building block for a diverse range of pharmaceuticals. Its unique electronic and structural features, including a nucleophilic amino group and a reactive chlorine atom, allow for strategic and regioselective modifications, making it an ideal scaffold for the synthesis of complex drug molecules. This technical guide provides an in-depth exploration of the key intermediates derived from this compound and its derivatives, with a focus on the synthesis of the potent phosphatidylinositol 3-kinase (PI3K) inhibitor, Buparlisib (B177719) (BKM120). This document will detail the synthetic pathways, experimental protocols, and quantitative data, offering a comprehensive resource for researchers in drug discovery and development.

Core Synthetic Pathway: From a Dichlorinated Pyridine (B92270) Intermediate to Buparlisib

The synthesis of Buparlisib highlights the utility of a key chlorinated derivative of 4-aminopyridine, namely 4-amino-2,6-dichloropyridine (B16260). This intermediate serves as a central scaffold for the subsequent construction of the final drug molecule through sequential nucleophilic aromatic substitution and Suzuki coupling reactions.

Key Intermediates and Transformations

The overall synthetic strategy involves the following key transformations:

  • Nitration and Reduction: Introduction of an amino group at the 4-position of a dichlorinated pyridine ring.

  • Sequential Nucleophilic Aromatic Substitution (SNAr): Stepwise displacement of the chlorine atoms with morpholine (B109124) moieties.

  • Suzuki Coupling: Formation of a carbon-carbon bond between the substituted pyrimidine (B1678525) ring and a trifluoromethyl-substituted pyridine boronic acid derivative.

The logical workflow for the synthesis of Buparlisib from a dichlorinated pyridine precursor is illustrated below.

G A 2,6-Dichloropyridine (B45657) B 2,6-Dichloro-4-nitropyridine (B133513) A->B Nitration (HNO3/H2SO4) C 4-Amino-2,6-dichloropyridine (Key Intermediate 1) B->C Reduction (e.g., Fe/HCl) D 2-Chloro-6-morpholino-4-aminopyridine C->D First SNA_r (Morpholine) E 2,6-Dimorpholino-4-aminopyridine (Intermediate 2) D->E Second SNA_r (Morpholine) H Buparlisib (Final Product) E->H Suzuki Coupling (Intermediate 3, Pd catalyst, Base) F 5-Bromo-2-amino-4-(trifluoromethyl)pyridine G 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol (B44631) ester (Intermediate 3) F->G Borylation (Bis(pinacolato)diboron, Pd catalyst) G->H

Figure 1: General synthetic workflow for Buparlisib.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of key intermediates and the final active pharmaceutical ingredient, Buparlisib.

Protocol 1: Synthesis of 4-Amino-2,6-dichloropyridine (Key Intermediate 1)

This protocol is adapted from a reported practical synthesis of 4-amino-2,6-dichloropyridine from 2,6-dichloropyridine.

Reaction Scheme:

2,6-Dichloropyridine → 2,6-Dichloro-4-nitropyridine → 4-Amino-2,6-dichloropyridine

Step 1: Nitration of 2,6-Dichloropyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid.

  • Addition of Sulfuric Acid: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of 2,6-Dichloropyridine: To the cooled nitrating mixture, add 2,6-dichloropyridine portion-wise, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitated product, 2,6-dichloro-4-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 2,6-Dichloro-4-nitropyridine

  • Reaction Setup: To a solution of 2,6-dichloro-4-nitropyridine in ethanol (B145695) in a round-bottom flask, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 4-amino-2,6-dichloropyridine. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Buparlisib from 4-Amino-2,6-dichloropyridine

This multi-step protocol involves the sequential substitution of the chloro groups with morpholine, followed by a Suzuki coupling reaction.

Step 1: Synthesis of 2,6-Dimorpholino-4-aminopyrimidine (Intermediate 2)

  • First Nucleophilic Aromatic Substitution: In a sealed tube, dissolve 4-amino-2,6-dichloropyridine in an excess of morpholine. Heat the mixture at 120-140 °C for 12-24 hours. The reaction can be monitored by TLC or LC-MS to follow the formation of the monosubstituted intermediate (2-chloro-6-morpholino-4-aminopyridine) and the desired disubstituted product.

  • Work-up and Purification: After cooling, the excess morpholine is removed under vacuum. The residue is then purified by column chromatography on silica (B1680970) gel to isolate 2,6-dimorpholino-4-aminopyrimidine.

Step 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (Intermediate 3)

  • Reaction Setup: In a flask, combine 5-bromo-2-amino-4-(trifluoromethyl)pyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent such as dioxane.

  • Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired boronic ester.

Step 3: Suzuki Coupling to form Buparlisib

  • Reaction Setup: In a reaction vessel, combine 2,6-dimorpholino-4-aminopyrimidine (from Step 1), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (from Step 2), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst), and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., dioxane/water or DME/water).

  • Reaction: Degas the mixture and heat it to reflux under an inert atmosphere for 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Buparlisib is then purified by column chromatography or recrystallization to yield the final product as a solid.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.

Table 1: Synthesis of 4-Amino-2,6-dichloropyridine

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Nitration2,6-DichloropyridineFuming HNO₃, Conc. H₂SO₄-904-675-85
Reduction2,6-Dichloro-4-nitropyridineFe, HCl (cat.)EthanolReflux2-380-90

Table 2: Synthesis of Buparlisib

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
SNAr4-Amino-2,6-dichloropyridineMorpholineMorpholine (excess)120-14012-2460-75
Borylation5-Bromo-2-amino-4-(trifluoromethyl)pyridineBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAcDioxane80-1004-870-85
Suzuki Coupling2,6-Dimorpholino-4-aminopyrimidineBoronic ester, Pd(PPh₃)₄, Na₂CO₃Dioxane/WaterReflux6-1265-80

Mechanism of Action and Signaling Pathway

Buparlisib is a pan-class I PI3K inhibitor, targeting a critical signaling pathway that is frequently dysregulated in cancer.[1][2] The PI3K/AKT/mTOR pathway plays a central role in cell growth, proliferation, survival, and metabolism.[1][3] Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets like AKT.[1] This disruption of the signaling cascade can lead to the inhibition of tumor cell growth and the induction of apoptosis.[2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Buparlisib Buparlisib Buparlisib->PI3K Inhibition

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of modern pharmaceuticals. The strategic elaboration of the 4-amino-2,6-dichloropyridine scaffold to produce the PI3K inhibitor Buparlisib exemplifies the power of this building block in constructing complex, biologically active molecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for chemists engaged in the design and synthesis of novel therapeutics. A thorough understanding of these synthetic routes and the underlying biological pathways is crucial for the continued development of next-generation targeted therapies.

References

The Central Role of 4-Amino-2-chloropyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-chloropyridine, a pyridine (B92270) derivative with the chemical formula C5H5ClN2, is a cornerstone intermediate in the field of organic chemistry.[1][2][3][4] Its unique molecular structure, featuring a pyridine ring substituted with both an amino group and a chlorine atom, imparts valuable chemical properties that make it an essential building block for complex organic synthesis.[1][2] This off-white to light yellow crystalline solid is particularly significant in the agrochemical industry, where it serves as a crucial precursor for a variety of crop protection and enhancement agents.[1][2][5] This guide provides an in-depth technical overview of the role of this compound in agrochemical synthesis, tailored for researchers, scientists, and professionals in the field.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The compound's reactivity is enhanced by the presence of both an amino and a chloro group, making it amenable to various organic reactions, particularly nucleophilic substitution.[2]

PropertyValueReference
CAS Number 14432-12-3[1][6]
Molecular Formula C5H5ClN2[2][6]
Molecular Weight 128.56 g/mol [4][5][6]
Appearance Off-white to slight yellow solid/Pale yellow or white crystals[5][6]
Melting Point 91-94 °C[2][5][6]
Boiling Point 153 °C at 5 mm Hg[2][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[2][6]

Applications in Agrochemical Synthesis

This compound is a versatile intermediate in the synthesis of a range of agrochemicals, including herbicides, pesticides, fungicides, and plant growth regulators.[1][2][5] Its derivatives often exhibit high biological activity, low toxicity, and are readily degradable in the environment, making them desirable for modern agricultural applications.[7]

Herbicides

The compound is a key building block for several herbicides, particularly those in the picolinic acid family, which act as synthetic auxins.[8][9][10] These herbicides are effective against a wide spectrum of broadleaf weeds.[8][9]

  • Picolinic Acid Herbicides: this compound is a precursor in the synthesis of various picolinic acid-based herbicides. These herbicides, such as picloram (B1677784) and aminopyralid, are systemic and are absorbed by both roots and leaves.[8][9][11] While direct synthesis routes from this compound are part of broader synthetic strategies, the core aminopyridine structure is fundamental to their herbicidal activity. The development of novel 2-picolinic acid herbicides often involves modifications of this core structure to enhance efficacy and spectrum.[8]

Plant Growth Regulators

Beyond weed control, this compound plays a vital role in creating compounds that enhance crop growth and yield.

  • Forchlorfenuron (KT-30): It is a key intermediate in the synthesis of Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), a highly active cytokinin.[7][12] This plant growth regulator promotes cell division and tissue growth, leading to increased fruit size and yield in various crops such as grapes, apples, and pears.[7]

Fungicides and Pesticides

The aminopyridine structure is also integral to the development of certain fungicides and pesticides. This compound itself has been noted to exhibit activity against pathogens like rust, powdery mildew, and rice blast.[7] This inherent bioactivity makes it a valuable scaffold for developing more potent and specific crop protection agents.

Key Synthesis Pathways in Agrochemical Production

The following diagram illustrates the central role of this compound as a starting material or key intermediate in the synthesis of various classes of agrochemicals.

G A This compound B Herbicides (e.g., Picolinic Acids) A->B Reaction Pathways C Plant Growth Regulators (e.g., Forchlorfenuron) A->C Reaction Pathways D Fungicides & Pesticides A->D Reaction Pathways

Caption: Synthetic routes from this compound to major agrochemical classes.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of agrochemicals. Below are representative protocols for the synthesis of the intermediate itself and a key herbicidal scaffold.

Synthesis of this compound

Two common industrial methods for synthesizing this compound are the 2-chloropyridine (B119429) nitration-reduction method and the isonicotinic acid chlorination-amination method.[7][12]

1. 2-Chloropyridine Nitration-Reduction Method

This method is economical due to the low cost of the starting material, 2-chloropyridine.[12]

  • Step 1: Oxidation: 2-Chloropyridine is heated in an acetic acid medium to approximately 50°C. 30% hydrogen peroxide is added to form 2-Chloropyridine-N-oxide. This activates the 4-position of the pyridine ring.[12]

  • Step 2: Nitration: The resulting 2-Chloropyridine-N-oxide is nitrated in a sulfuric acid medium to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[12]

  • Step 3: Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acetic acid to obtain the final product, this compound.[7][12]

The workflow for this synthesis is depicted below.

G Start 2-Chloropyridine Step1 Oxidation (H₂O₂, Acetic Acid) Start->Step1 Intermediate1 2-Chloropyridine-N-oxide Step1->Intermediate1 Step2 Nitration (H₂SO₄) Intermediate1->Step2 Intermediate2 2-Chloro-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Reduction (Fe, Acetic Acid) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the 2-Chloropyridine Nitration-Reduction synthesis method.

2. Isonicotinic Acid Chlorination and Amination Method

This route begins with isonicotinic acid.[7][12]

  • Step 1: Oxidation and Amination: Isonicotinic acid is treated with hydrogen peroxide to form isonicotinic acid N-oxide, which is then aminated to yield isocyanamide-N-oxide.[12]

  • Step 2: Chlorination: The intermediate is reacted with phosphorus pentachloride to form 2-chloro-4-isonicotinamide.[12]

  • Step 3: Hofmann Degradation: The final product is obtained through a Hofmann degradation reaction using alkaline sodium hypochlorite.[12]

Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid Precursor)

While not starting directly from this compound, the following protocol for a related picolinic acid herbicide demonstrates a typical experimental procedure in this class of compounds and highlights the reaction conditions often employed. This synthesis starts from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

Materials and Equipment:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (50.8 g)

  • Water (500 ml)

  • 30% Sodium hydroxide (B78521) solution (66.7 g)

  • 5% Pd/C catalyst (2 g)

  • 1000 ml high-pressure reactor with magnetic stirrer, thermometer, and exhaust pipe

  • 30% Hydrochloric acid

Procedure:

  • A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 ml of water is prepared in the high-pressure reactor.[13]

  • 66.7 g of 30% sodium hydroxide solution is added uniformly to the mixture.[13]

  • The mixture is filtered, and the filtrate is returned to the reactor.

  • 2 g of 5% Pd/C catalyst is added.[13]

  • The reactor is sealed and purged with nitrogen three times.

  • The reactor is pressurized with hydrogen to 0.2 MPa.[13]

  • Stirring is initiated, and the temperature is raised to 50°C.

  • The hydrogen pressure is increased to 0.3 MPa.[13]

  • The reaction is monitored by HPLC and allowed to proceed for 20 hours until completion.[13]

  • After cooling to room temperature, the reaction solution is decanted and filtered to recover the catalyst.[13]

  • The filtrate is acidified to a pH of 1-2 with 30% hydrochloric acid.[13]

  • The solution is cooled to induce crystallization.

  • The precipitate is collected by centrifugation and washed with hot water to yield the final product.[13]

Quantitative Data from Synthesis

ProductStarting MaterialYieldPurityReference
4-amino-3,6-dichloro-pyridine-2-carboxylic acid4-amino-3,5,6-trichloropyridine-2-carboxylic acid91.4%97.5%[13]

Logical Relationships: Structure to Function

The utility of this compound in agrochemical synthesis is a direct result of its molecular structure. The relationship between its structural features and its function as a versatile chemical intermediate is outlined below.

G Structure This compound Structure Amino Amino Group (-NH₂) Structure->Amino features Chloro Chloro Group (-Cl) Structure->Chloro features Pyridine Pyridine Ring Structure->Pyridine features Function Versatile Agrochemical Intermediate Amino->Function enables (Nucleophilic reactions, derivatization) Chloro->Function enables (Nucleophilic substitution) Pyridine->Function provides (Bioactivity scaffold)

Caption: Relationship between the structure of this compound and its function.

Conclusion

This compound is an indispensable intermediate in the synthesis of a wide array of modern agrochemicals.[1][2][5] Its unique chemical reactivity, conferred by the amino and chloro substituents on the pyridine ring, allows for its versatile use in constructing complex molecules with high biological activity. From broadleaf herbicides to yield-enhancing plant growth regulators, the derivatives of this compound are central to developing effective and environmentally conscious solutions for global agriculture. Continued research into novel synthesis routes and applications of this key building block will undoubtedly lead to the next generation of crop protection and enhancement products.

References

The Impact of Electron-Withdrawing Effects on the Pyridine Ring of 4-Amino-2-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical reactivity and utility are profoundly influenced by the electronic interplay of the amino and chloro substituents with the inherent electron-deficient nature of the pyridine (B92270) ring. The chlorine atom at the 2-position and the nitrogen heteroatom act as strong electron-withdrawing groups, significantly modulating the electron density distribution across the aromatic system. This comprehensive technical guide delves into the core principles of these electron-withdrawing effects, providing a detailed examination of the molecule's synthesis, reactivity, and spectroscopic properties. This document offers in-depth experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant signaling pathways to serve as a critical resource for professionals in drug discovery and development.

Introduction

The pyridine ring, a foundational scaffold in a vast array of biologically active compounds, is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[1] This property is further accentuated in this compound by the presence of a chlorine atom at the 2-position. The inductive and mesomeric effects of these features create a unique electronic landscape that dictates the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in cross-coupling reactions.[2][3] Understanding these electronic effects is paramount for the strategic design and synthesis of novel derivatives with desired pharmacological profiles. This guide will explore the synthesis of this compound, analyze its spectroscopic characteristics, and detail its application in the construction of complex organic molecules, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of this compound are crucial for its identification, characterization, and the prediction of its reactivity. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences these parameters.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₅ClN₂[4]
Molecular Weight128.56 g/mol [4]
Melting Point90-94 °C[5]
AppearanceWhite to light yellow crystalline powder[5]
pKa (Predicted)4.73 ± 0.30guidechem.com
SolubilitySparingly soluble in water; soluble in ethanol, methanol, and acetone.[5]
Spectroscopic Data

The electron distribution within the this compound ring is directly observable through various spectroscopic techniques. The electron-withdrawing chloro group and the pyridine nitrogen deshield the ring protons and carbons, leading to characteristic shifts in NMR spectra.

Table 2.2.1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-36.5-6.7
H-56.8-7.0
H-67.8-8.0
-NH₂4.5-5.5 (broad)

Note: Specific peak assignments and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation.

Table 2.2.2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | |---|---|---| | C-2 | ~158 | | C-3 | ~108 | | C-4 | ~152 | | C-5 | ~112 | | C-6 | ~148 |

Note: The deshielding effect of the chlorine atom and the nitrogen heteroatom is evident in the downfield shifts of the adjacent carbon atoms (C-2 and C-6).[6]

Table 2.2.3: FTIR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amino group)
1640-1600N-H bending (amino group)
1580-1450C=C and C=N stretching (pyridine ring)
1100-1000C-Cl stretching

Note: The presence of the amino group is clearly indicated by the characteristic N-H stretches. The ring vibrations are typical for substituted pyridines.[7][8]

Table 2.2.4: Mass Spectrometry Data

m/zInterpretation
128/130Molecular ion peak (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes)
93Loss of chlorine radical
66Further fragmentation

Note: The isotopic pattern of chlorine is a key feature in the mass spectrum of this compound.[9][10]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common industrial methods starting from either 2-chloropyridine (B119429) or isonicotinic acid.[2] These methods leverage the electronic properties of the pyridine ring to achieve the desired substitution pattern.

Synthesis from 2-Chloropyridine (Nitration-Reduction Method)

This widely used method involves the N-oxidation of 2-chloropyridine, followed by nitration at the 4-position and subsequent reduction of the nitro group.[2][11]

Logical Workflow for Synthesis from 2-Chloropyridine

G Synthesis of this compound via Nitration-Reduction A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B H₂O₂ / Acetic Acid C 2-Chloro-4-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D This compound C->D Fe / Acetic Acid (Reduction)

Caption: Workflow for the synthesis of this compound from 2-chloropyridine.

Experimental Protocol: N-oxidation of 2-Chloropyridine

  • In a suitable reaction vessel, dissolve 2-chloropyridine (1 equivalent) in glacial acetic acid.

  • Heat the mixture to approximately 50°C.[2]

  • Slowly add 30% hydrogen peroxide (1.5-2.0 equivalents) to the reaction mixture, maintaining the temperature between 50-60°C.

  • After the addition is complete, continue stirring at this temperature for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.

Experimental Protocol: Nitration of 2-Chloropyridine-N-oxide

  • To a flask cooled in an ice bath, add concentrated sulfuric acid.

  • Slowly add 2-chloropyridine-N-oxide (1 equivalent) while maintaining the temperature below 10°C.[12]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 to 1:2 ratio).[13]

  • Add the nitrating mixture dropwise to the solution of 2-chloropyridine-N-oxide, keeping the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 80-90°C for 4-6 hours.[14]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide.

Experimental Protocol: Reduction of 2-Chloro-4-nitropyridine-N-oxide

  • In a round-bottom flask, suspend 2-chloro-4-nitropyridine-N-oxide (1 equivalent) in a mixture of glacial acetic acid and water.

  • Add iron powder (3-5 equivalents) portion-wise to the suspension.[2][15]

  • Heat the reaction mixture to reflux (80-100°C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a strong base (e.g., sodium hydroxide) to a pH of 8-9.

  • Extract the product with ethyl acetate (B1210297) or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis from Isonicotinic Acid

An alternative route utilizes the more economical isonicotinic acid as the starting material. This pathway involves N-oxidation, amidation, chlorination, and a Hofmann rearrangement.[2]

Logical Workflow for Synthesis from Isonicotinic Acid

G Synthesis of this compound from Isonicotinic Acid A Isonicotinic Acid B Isonicotinic Acid-N-oxide A->B H₂O₂ C Isonicotinamide-N-oxide B->C Amination D 2-Chloro-4-isonicotinamide C->D PCl₅ or POCl₃ E This compound D->E NaOCl / NaOH (Hofmann Rearrangement)

Caption: Workflow for the synthesis of this compound from isonicotinic acid.

Experimental Protocol: Hofmann Rearrangement of 2-Chloro-4-isonicotinamide

  • Prepare a solution of sodium hypochlorite (B82951) (or generate it in situ from bromine and sodium hydroxide).

  • Dissolve 2-chloro-4-isonicotinamide (1 equivalent) in a suitable solvent (e.g., aqueous sodium hydroxide).

  • Cool the solution in an ice bath and slowly add the sodium hypochlorite solution, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and then heat gently (e.g., 50-70°C) until the reaction is complete (monitored by TLC).[16]

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield this compound.

Chemical Reactivity and Electron-Withdrawing Effects

The reactivity of this compound is dominated by the electron-withdrawing effects of the pyridine nitrogen and the 2-chloro substituent. These effects render the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for SNAr reactions. The chlorine atom at the 2-position serves as a good leaving group, and this position is activated towards nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution

G SNAr Mechanism on this compound Start This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Addition of Nu⁻ Product 2-Substituted-4-aminopyridine Intermediate->Product Elimination of Cl⁻ LeavingGroup Cl⁻ Product->LeavingGroup Nucleophile Nucleophile (Nu⁻) Nucleophile->Start

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][17] This reaction allows for the formation of C-C bonds, enabling the synthesis of a wide variety of 2-aryl-4-aminopyridine derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a reaction vessel, add this compound (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).[13][18]

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-110°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-Amino-2-phenylpyridine.

Applications in Drug Development: Kinase Inhibitors

Derivatives of this compound are prominent in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The aminopyridine scaffold can effectively mimic the hinge-binding region of ATP in the kinase active site.

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors

RIPK2 is a key signaling molecule in the NOD-like receptor pathway, which is involved in innate immunity and inflammation.[14] Dysregulation of this pathway is implicated in inflammatory diseases. 4-aminoquinoline (B48711) derivatives, structurally related to 4-aminopyridine, have been developed as potent RIPK2 inhibitors.

RIPK2/NOD Signaling Pathway

G Simplified RIPK2/NOD Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 Activation IKK IKK Complex TAK1->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB / IκB Complex NFkB_IkB->NFkB IκB Degradation Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: Simplified diagram of the RIPK2-mediated NOD signaling pathway leading to inflammation.

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a component of the Mediator complex and plays a role in transcriptional regulation. It is implicated in various cancers through its involvement in pathways like the Wnt/β-catenin signaling cascade.[19][20] 2-aminopyridine (B139424) derivatives have been designed as potent CDK8 inhibitors.[6]

CDK8 in the Wnt/β-catenin Signaling Pathway

G Role of CDK8 in Wnt/β-catenin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation (Wnt OFF) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation (Wnt ON) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF CDK8 CDK8-Mediator TCF_LEF->CDK8 TargetGenes Wnt Target Gene Transcription CDK8->TargetGenes Activation

References

The Biological Activity of 4-Amino-2-chloropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-chloropyridine scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have garnered significant attention for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer and antimicrobial properties. The guide details experimental protocols for key biological assays and visualizes relevant signaling pathways and experimental workflows.

Anticancer Activity

Derivatives of the broader aminopyridine and aminopyrimidine class have demonstrated notable anticancer activity against various cancer cell lines. While specific data for a wide range of this compound derivatives is limited in publicly available literature, the existing research on related structures provides valuable insights into their potential as anticancer agents.

Cytotoxicity Data

The cytotoxic effects of various pyridine (B92270) and pyrimidine (B1678525) derivatives have been evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for quantifying the potency of these compounds.

Table 1: Anticancer Activity of Pyridine and Pyrimidine Derivatives

Compound ClassDerivativeCell LineActivity (µM)Reference
2-Amino-4-chloro-pyrimidine Derivatives 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amineHCT116 (Colon)EC50: 89.24 ± 1.36[3]
4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amineMCF7 (Breast)EC50: 89.37 ± 1.17[3]
4-(4-methylpiperazin-1-yl)pyrimidin-2-amineHCT116 (Colon)EC50: 209.17 ± 1.23[3]
4-(4-methylpiperazin-1-yl)pyrimidin-2-amineMCF7 (Breast)EC50: 221.91 ± 1.37[3]
2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine Derivatives 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileHuman Tumor Cell LinesIC50: 0.45 - 1.66[4]
Pyridothienopyrimidine Derivatives Compound 3aHepG-2 (Liver)IC50: 1.17[5]
Compound 3aMCF-7 (Breast)IC50: 1.89[5]
Compound 5aHepG-2 (Liver)IC50: 2.11[5]
Compound 5aMCF-7 (Breast)IC50: 2.79[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for another 24-48 hours.[7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 24-48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Read absorbance at 570nm G->H I Calculate % viability and IC50 H->I

Fig 1. Workflow for MTT Assay.

Kinase Inhibition

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[8][9] The 4-aminoquinazoline core, structurally related to 4-aminopyridine, is found in several FDA-approved kinase inhibitors.[10]

Kinase Inhibitory Data

The following table presents IC50 values for some 4-amino-pyrazole derivatives, which share a similar pharmacophore, as potent JAK kinase inhibitors.

Table 2: Kinase Inhibitory Activity of 4-Amino-pyrazole Derivatives

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3f 3.42.23.5[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is the in vitro kinase assay, which often measures the phosphorylation of a substrate.[12][13][14]

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity, fluorescence, or luminescence.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (often radiolabeled with ³²P or a modified version for non-radioactive detection)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test compounds (serially diluted)

  • Detection reagents (e.g., scintillation fluid for radioactive assays, specific antibodies for ELISA-based assays)

Procedure (Radiometric Assay):

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiation: Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

  • Detection: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper), wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare reaction mix: Kinase, Substrate, Buffer, Test Compound B Initiate with [γ-³²P]ATP A->B C Incubate at 30°C B->C D Terminate reaction C->D E Spot on filter paper D->E F Wash and count radioactivity E->F G Calculate % inhibition and IC50 F->G

Fig 2. Workflow for In Vitro Kinase Assay.

Antimicrobial Activity

Derivatives of 2-amino-4-chloropyridine (B16104) have been investigated for their antimicrobial properties against a range of bacterial and fungal strains.

Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of 2-Amino-4-chloropyridine Derivatives

Derivative ClassOrganismMIC (µg/mL)Reference
Schiff bases of 2-amino-4-chloropyridine Staphylococcus aureus-[1]
Bacillus cereus-[1]
Escherichia coli-[1]
Pyridothienopyrimidine Derivatives Staphylococcus aureus4-16[5]
Bacillus subtilis4-16[5]
Escherichia coli4-16[5]
Candida albicans4-16[5]

Note: Specific MIC values for the Schiff bases were not provided in the abstract, but significant activity was reported.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth to determine the MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance with a microplate reader.

Signaling Pathways in Cancer

While the specific signaling pathways modulated by this compound derivatives are not yet well-elucidated, studies on other pyridine-based anticancer agents have shown that they can interfere with key cellular processes like cell cycle progression and apoptosis.[17] For instance, some anticancer pyridines have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[17]

The following diagram illustrates a potential signaling pathway that could be targeted by pyridine-based anticancer compounds, leading to apoptosis.

G cluster_0 Apoptosis Induction Pathway A Pyridine Derivative B Upregulation of p53 A->B C Upregulation of JNK A->C D Activation of p21 B->D F Activation of Caspases C->F E G2/M Cell Cycle Arrest D->E G Apoptosis E->G F->G

Fig 3. Potential Anticancer Signaling Pathway.

Conclusion

This compound derivatives represent a promising class of compounds with potential applications in the development of novel anticancer and antimicrobial agents. The available data on related pyridine and pyrimidine structures highlight their capacity to induce cytotoxicity in cancer cells, inhibit key enzymes like kinases, and suppress the growth of various pathogens. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential. Elucidating their specific mechanisms of action and effects on cellular signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the study of this important chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2-chloropyridine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-chloropyridine is a valuable intermediate in the pharmaceutical and agrochemical industries. It serves as a key building block for the synthesis of various active compounds, including N-(2-chloro-4-pyridyl)urea regulators that promote plant growth and the highly active cytokinin, Forchlorfenuron (KT-30).[1][2][3] This document outlines a widely utilized multi-step synthesis route starting from 2-chloropyridine (B119429). The synthesis proceeds via three key stages: N-oxidation of the pyridine (B92270) ring, subsequent nitration at the 4-position, and finally, reduction of the nitro group to the desired amine.

Overall Synthesis Pathway

The synthesis of this compound from 2-chloropyridine is a three-step process:

  • N-Oxidation: 2-Chloropyridine is first converted to 2-chloropyridine-N-oxide. This is typically achieved by oxidation with hydrogen peroxide in an acidic medium, such as acetic acid.[1] The introduction of the N-oxide group activates the pyridine ring for subsequent electrophilic substitution.[1]

  • Nitration: The resulting 2-chloropyridine-N-oxide undergoes nitration, where a nitro group (-NO2) is introduced at the 4-position of the pyridine ring. This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.[1][4]

  • Reduction: The final step involves the reduction of the nitro group in 2-chloro-4-nitropyridine-N-oxide to an amino group (-NH2), yielding the target compound, this compound. A common method for this reduction is the use of iron powder in acetic acid.[1][3][5]

Below is a diagram illustrating the overall workflow of the synthesis.

Synthesis_Workflow Start Start: 2-Chloropyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 Intermediate: 2-Chloropyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 Intermediate: 2-Chloro-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Purification Purification (Recrystallization) Step3->Purification End Final Product: This compound Purification->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloropyridine-N-oxide

This protocol describes the N-oxidation of 2-chloropyridine using hydrogen peroxide in an acetic acid medium.

  • Materials:

    • 2-Chloropyridine

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • In a reaction flask, prepare a solution of 2-chloropyridine in glacial acetic acid.

    • Heat the mixture to approximately 50-70°C.[1][6]

    • Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature.

    • The reaction is typically stirred for several hours until completion, which can be monitored by TLC. Reaction times can vary significantly depending on the scale and specific conditions, from 5.5 to 24 hours.[7][8]

    • After the reaction is complete, the mixture is cooled, and the excess peroxide can be quenched.

    • The product, 2-chloropyridine-N-oxide, can be isolated by neutralization and extraction.

Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

This protocol details the nitration of 2-chloropyridine-N-oxide.

  • Materials:

    • 2-Chloropyridine-N-oxide

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 90% Nitric Acid (HNO₃)

    • Ice

    • Chloroform for extraction

    • Potassium Carbonate for drying

  • Procedure:

    • Cool concentrated sulfuric acid to 0°C in a reaction vessel with stirring.

    • Portionwise, add 2-chloropyridine-N-oxide over a period of several hours, maintaining the temperature between 5-10°C.[4]

    • Add 90% nitric acid dropwise while keeping the temperature of the mixture below 10°C.[4]

    • After the addition is complete, heat the reaction mixture to 80°C. An exothermic reaction will likely cause the temperature to rise.[4]

    • Maintain the temperature at 100°C for approximately four hours.[4]

    • Cool the reaction mixture and pour it into a large volume of ice.[4]

    • The solid product, 2-chloro-4-nitropyridine-N-oxide, is collected by filtration and washed with water.[4]

    • Additional product can be obtained by extracting the mother liquor with chloroform, drying the organic extracts with potassium carbonate, and concentrating under reduced pressure.[4]

Step 3: Synthesis of this compound

This protocol describes the reduction of the nitro group to form the final product.

  • Materials:

  • Procedure:

    • In a reaction flask, add 2-chloro-4-nitropyridine-N-oxide, iron powder, and glacial acetic acid.[5]

    • Heat the mixture to reflux and maintain for approximately 1.5 hours. Monitor the reaction completion by TLC.[5]

    • Cool the reaction mixture to below 25°C.[5]

    • Adjust the pH of the mixture to 7.0-8.0 using a 50% aqueous sodium hydroxide solution.[5]

    • Extract the product with ether (or another suitable solvent) multiple times.[5]

    • Wash the combined organic layers with saturated salt solution and then with water.[5]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

    • The crude product can be purified by recrystallization from a mixture of benzene and cyclohexane (1:1 volume ratio) to yield this compound.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: N-Oxidation of 2-Chloropyridine

ParameterValueReference
Reactants
2-Chloropyridine1 mole equivalent[6]
Hydrogen Peroxide1.0 - 2.2 mole equivalents[9]
Acetic Acid0.75 - 1.4 mole equivalents[6]
Reaction Conditions
Temperature70 - 80 °C[6][7]
Reaction Time5.5 - 24 hours[7][8]
Yield
2-Chloropyridine-N-oxide~98% (molar yield)[8]

Table 2: Nitration of 2-Chloropyridine-N-oxide

ParameterValueReference
Reactants
2-Chloropyridine-N-oxide6.06 moles[4]
Concentrated H₂SO₄1.5 Liters[4]
90% HNO₃590 mL[4]
Reaction Conditions
TemperatureInitial addition at 5-10°C, then heated to 100°C[4]
Reaction Time4 hours at 100°C[4]
Yield
2-Chloro-4-nitropyridine-N-oxide~79% (combined from precipitation and extraction)[4]

Table 3: Reduction of 2-Chloro-4-nitropyridine-N-oxide

ParameterValueReference
Reactants
2-Chloro-4-nitropyridine-N-oxide0.2 mol (35.0 g)[5]
Iron Powder0.7 mol (39.2 g)[5]
Glacial Acetic Acid250 mL[5]
Reaction Conditions
TemperatureReflux[5]
Reaction Time1.5 hours[5]
Yield
This compound91.3%[5]

Chemical Transformation Pathway

The following diagram illustrates the chemical transformations occurring during the synthesis.

Chemical_Transformation cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction Start 2-Chloropyridine Intermediate1 2-Chloropyridine-N-oxide Start->Intermediate1 + H₂O₂ / Acetic Acid Intermediate1_c 2-Chloropyridine-N-oxide Intermediate2 2-Chloro-4-nitropyridine-N-oxide Intermediate1_c->Intermediate2 + HNO₃ / H₂SO₄ Intermediate2_c 2-Chloro-4-nitropyridine-N-oxide End This compound Intermediate2_c->End + Fe / Acetic Acid

Caption: Chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting various palladium-catalyzed cross-coupling reactions utilizing 4-Amino-2-chloropyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing heterocyclic compounds. The methodologies detailed herein are crucial for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the diversification of the pyridine (B92270) core.

The chlorine atom at the 2-position of the pyridine ring is activated towards oxidative addition to a palladium(0) center, facilitating a range of coupling reactions. However, the presence of the amino group at the 4-position can influence the electronic properties of the ring and may require careful optimization of reaction conditions to achieve high yields and selectivity. These notes address common challenges and provide starting points for successful reaction development.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound are highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. Due to the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, the use of electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often necessary to promote efficient oxidative addition, which is typically the rate-limiting step. It is imperative that all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents, typically aryl- or vinylboronic acids or their esters.

Representative Reaction Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidPd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)Toluene1101892
33-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (3)DMF902478

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a biphasic system (e.g., Dioxane/H₂O) is used, ensure both solvents are thoroughly degassed.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the mixture at the specified temperature for the indicated time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂(R) Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-Cl (this compound) BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base

Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. This reaction is particularly valuable for synthesizing complex poly-amino pyridine structures. Given the presence of a primary amino group on the substrate, protection may be necessary in some cases to avoid self-coupling or other side reactions, although selective coupling at the C-Cl position is often achievable.

Representative Reaction Data for Buchwald-Hartwig Amination

EntryAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001688
2MorpholinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)1,4-Dioxane1102075
3BenzylamineG3-XPhos (1)-LHMDS (1.5)THF801291

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the ligand, and the base.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the specified temperature for the required duration.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L₂(Cl)(R₂NH)] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-Cl Amine R₂NH

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of 2-alkynyl-4-aminopyridines through the reaction of this compound with terminal alkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Representative Reaction Data for Sonogashira Coupling

EntryAlkynePd-Cat. (mol%)Cu-Cat. (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)THF65889
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (1)i-Pr₂NH (3)DMF801282
31-HexynePd(PPh₃)₄ (3)CuI (1.5)Piperidine (2.5)Toluene901076

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the designated temperature for the specified time.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Heck Coupling

The Heck reaction facilitates the coupling of this compound with alkenes to form 4-amino-2-vinylpyridine derivatives. This reaction typically requires a palladium catalyst and a base.

Representative Reaction Data for Heck Coupling

EntryAlkenePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1202470
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1301865

Detailed Experimental Protocol: Heck Coupling

  • Reaction Setup: Combine this compound (1.0 mmol, 1.0 equiv.), the palladium source, the ligand (if any), and the base in a pressure tube.

  • Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv.) and the solvent.

  • Reaction: Seal the tube and heat the mixture with stirring at the indicated temperature.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Other Cross-Coupling Reactions

While less commonly reported for this specific substrate, other palladium-catalyzed cross-coupling reactions such as Stille, Negishi, and Kumada couplings are also, in principle, applicable.

  • Stille Coupling: Involves the reaction with organostannanes. A major drawback is the toxicity of the tin reagents.[1][2]

  • Negishi Coupling: Utilizes organozinc reagents, which are generally more reactive and have a higher functional group tolerance than Grignard reagents.[3][4]

  • Kumada Coupling: Employs Grignard reagents, which are highly reactive but may lack functional group tolerance.[5][6]

The development of specific protocols for these reactions with this compound would require screening of catalysts, ligands, and reaction conditions, drawing upon established methods for other chloropyridines.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and a decision-making process for selecting a suitable reaction type.

Experimental_Workflow start Start setup Reaction Setup: - Add solids (substrate, catalyst, base) - Inert atmosphere (Ar/N₂) start->setup solvents Add Degassed Solvents and Liquid Reagents setup->solvents reaction Heat and Stir (Monitor by TLC/LC-MS) solvents->reaction workup Work-up: - Quench reaction - Extraction and washing reaction->workup purification Purification: (Column Chromatography) workup->purification analysis Characterization: (NMR, MS) purification->analysis end End analysis->end

A typical experimental workflow for cross-coupling.

Reaction_Selection start Desired Bond? cn_bond C-N Bond start->cn_bond C-N cc_bond C-C Bond start->cc_bond C-C buchwald Buchwald-Hartwig cn_bond->buchwald cc_type Type of C-C Bond? cc_bond->cc_type c_sp2 C(sp²)-C(sp²) or C(sp²)-C(sp³) cc_type->c_sp2 Aryl/Alkyl c_sp C(sp²)-C(sp) cc_type->c_sp Alkynyl c_vinyl C(sp²)-C(vinyl) cc_type->c_vinyl Alkenyl suzuki Suzuki (Organoboron) c_sp2->suzuki negishi Negishi (Organozinc) c_sp2->negishi kumada Kumada (Grignard) c_sp2->kumada stille Stille (Organotin) c_sp2->stille sonogashira Sonogashira c_sp->sonogashira heck Heck c_vinyl->heck

Decision tree for selecting a cross-coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Amino-2-chloropyridine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 4-amino-2-arylpyridine scaffolds, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors. Due to the reduced reactivity of chloropyridines compared to their bromo or iodo counterparts, careful optimization of the catalytic system is crucial for achieving high yields.

The 4-amino-2-arylpyridine core is a key pharmacophore in numerous kinase inhibitors, which are instrumental in cancer therapy and the treatment of inflammatory diseases. These compounds often target signaling pathways that are dysregulated in these conditions. One such critical pathway is the Receptor-Interacting Protein Kinase 2 (RIPK2) signaling cascade, which plays a pivotal role in the innate immune response.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids. While specific data for this compound is limited in the public domain, the conditions and yields presented here for the closely related 2-chloropyridine (B119429) are highly representative and provide a strong basis for reaction optimization. The presence of the amino group at the 4-position is not expected to significantly impede the reaction, and may in some cases enhance it due to its electron-donating nature.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101692
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802485
44-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-KFTHF701888
52-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O1001478

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This data demonstrates the efficiency of microwave-assisted coupling for a related substrate.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001581
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001579
33-Nitrophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O1001585

Experimental Protocols

Protocol 1: Conventional Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if required, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, with 10-20% water)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if using a pre-catalyst without an integrated ligand), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)

  • Base (e.g., K₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: This compound, Arylboronic acid, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Add_Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Complete Extraction Extraction with Organic Solvent & Water Cooling->Extraction Purification Column Chromatography Extraction->Purification Product Pure 4-Amino-2-arylpyridine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

RIPK2_Signaling_Pathway cluster_activation Signal Activation cluster_core_pathway Core Pathway cluster_inhibition Therapeutic Intervention cluster_cellular_response Cellular Response NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 recruits Ligand Bacterial Peptidoglycan (iE-DAP/MDP) Ligand->NOD1_2 binds Ubiquitination Polyubiquitination (XIAP, cIAPs, TRAF6) RIPK2->Ubiquitination undergoes TAK1 TAK1 Complex Ubiquitination->TAK1 activates IKK IKK Complex TAK1->IKK activates MAPK MAPK Activation (JNK, p38, ERK) TAK1->MAPK activates NFkB NF-κB Activation IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription of MAPK->Cytokines promotes transcription of Inhibitor 4-Amino-2-arylpyridine (Kinase Inhibitor) Inhibitor->RIPK2 inhibits

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloropyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2][3][4] Its structure, featuring a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position, allows for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, facilitating the displacement of the chloro leaving group.[5][6] This reactivity makes this compound a valuable precursor for the synthesis of a diverse range of 2,4-disubstituted pyridine derivatives with potential biological activity.[1][7]

These application notes provide a comprehensive overview of the SNAr reactions of this compound, including detailed experimental protocols for substitution with various nucleophiles, a summary of reaction conditions and yields, and insights into the applications of the resulting products in drug discovery.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the chlorine atom. This addition step temporarily disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the aromaticity is restored by the departure of the chloride leaving group, yielding the 2-substituted-4-aminopyridine product.

Signaling_Pathway cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Detoxification (Biocrystallization) Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress Drug 2,4-Disubstituted Pyridine (e.g., Antimalarial Agent) Drug->Heme Forms Complex Drug->Hemozoin Inhibits Formation Workflow Start Start Combine Combine this compound, Nucleophile, Solvent, and Base Start->Combine React Heat Reaction Mixture (Monitor by TLC/LC-MS) Combine->React Workup Aqueous Work-up (e.g., Quench, Extract) React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Synthesis and Regulatory Applications of N-(2-chloro-4-pyridyl)urea from 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloro-4-pyridyl)urea and its derivatives represent a versatile class of compounds with significant applications in both agriculture and pharmacology. Synthesized from the key intermediate 4-Amino-2-chloropyridine, these molecules are renowned for their potent cytokinin-like activity, promoting cell division and growth in various plant species. The most prominent example is Forchlorfenuron (CPPU), a widely used plant growth regulator. Furthermore, the diarylurea scaffold, to which this class of compounds belongs, is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

This document provides detailed application notes and experimental protocols for the synthesis of N-(2-chloro-4-pyridyl)urea. It also explores its role as a plant growth regulator by elucidating its interaction with the cytokinin signaling pathway. Additionally, the potential of this chemical scaffold in drug development is discussed, with a focus on its activity as a kinase inhibitor, supported by data from structurally related analogs.

I. Synthesis of N-(2-chloro-4-pyridyl)urea

The synthesis of N-(2-chloro-4-pyridyl)urea is typically achieved through the reaction of this compound with a suitable isocyanate. The following protocol details a standard laboratory procedure for the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea, a representative compound of this class.

Experimental Protocol: Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea

Materials:

  • This compound

  • Phenyl isocyanate

  • Dry Acetone (anhydrous)

  • Alumina (for column chromatography)

  • Chloroform (B151607)

  • Ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a clean, dry round-bottom flask, dissolve 257 mg (2 mmol) of this compound in 10 mL of dry acetone.

  • To this solution, add 238 mg (2 mmol) of phenyl isocyanate.

  • Stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is then purified by column chromatography over alumina, using chloroform as the eluent.

  • Collect the fractions containing the desired product (monitoring by TLC is recommended).

  • Evaporate the solvent from the collected fractions under reduced pressure.

  • Recrystallize the solid residue from an acetone-ether mixture to obtain the pure N-(2-chloro-4-pyridyl)-N'-phenylurea.[1]

Expected Outcome:

This procedure typically yields around 364 mg of N-(2-chloro-4-pyridyl)-N'-phenylurea, which corresponds to a yield of approximately 73.5%.[1] The melting point of the pure product is in the range of 173-174°C.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification This compound This compound Reaction_Vessel Reaction in Dry Acetone (Room Temperature, 8 hours) This compound->Reaction_Vessel Phenyl isocyanate Phenyl isocyanate Phenyl isocyanate->Reaction_Vessel Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Vessel->Solvent_Removal Chromatography Column Chromatography (Alumina, Chloroform) Solvent_Removal->Chromatography Recrystallization Recrystallization (Acetone-Ether) Chromatography->Recrystallization Product N-(2-chloro-4-pyridyl)-N'-phenylurea Recrystallization->Product

Caption: General workflow for the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea.

II. Application as a Plant Growth Regulator

N-(2-chloro-4-pyridyl)ureas, particularly Forchlorfenuron (CPPU), are potent synthetic cytokinins.[2] Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development.

Mechanism of Action: Cytokinin Signaling Pathway

CPPU exerts its effects by interacting with the plant's cytokinin signaling pathway. While natural cytokinins are adenine (B156593) derivatives, phenylurea-type cytokinins like CPPU can also activate this pathway. The proposed mechanism involves the inhibition of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the degradation of cytokinins. This inhibition leads to an increase in the endogenous levels of active cytokinins. Subsequently, the elevated cytokinin levels trigger the canonical two-component signaling cascade.

The signaling pathway begins with the binding of cytokinin to transmembrane histidine kinase receptors (AHKs). This leads to autophosphorylation of the receptor, followed by a phosphorelay to histidine phosphotransfer proteins (AHPs) which then translocate to the nucleus. In the nucleus, AHPs phosphorylate transcription factors known as type-B Arabidopsis Response Regulators (ARFs). Activated type-B ARRs bind to the promoters of cytokinin-responsive genes, including type-A ARRs, which act as negative feedback regulators of the pathway.

Cytokinin Signaling Pathway Diagram

Cytokinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPPU N-(2-chloro-4-pyridyl)urea (CPPU) AHK Cytokinin Receptor (AHK - Histidine Kinase) CPPU->AHK Binds CKO Cytokinin Oxidase (CKO) CPPU->CKO Inhibits AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylates AHP_P AHP-P AHP->AHP_P Translocates TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphorylates TypeB_ARR_P Type-B ARR-P (Active Transcription Factor) TypeB_ARR->TypeB_ARR_P TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR_P->TypeA_ARR Activates Transcription Cytokinin_Response Cytokinin Response Genes (Cell Division, Growth) TypeB_ARR_P->Cytokinin_Response Activates Transcription TypeA_ARR->AHP_P Inhibits

Caption: The cytokinin signaling pathway and the role of N-(2-chloro-4-pyridyl)urea (CPPU).

Quantitative Data on Plant Growth Regulation

The application of CPPU has been shown to significantly enhance fruit size and yield in various crops. The following table summarizes some of the reported effects.

CropApplication DetailsObserved EffectsReference
Kiwifruit (cv. Hayward)5 ppm CPPU dip application at petal fallIncreased average fruit weight from 47.52 g (control) to 121.99 g. Increased yield from 22.18 kg/vine (control) to 54.20 kg/vine .
CucumberApplied to female flowers 1 day before anthesisSuccessfully induced parthenocarpic fruit formation.
Grapes (seedless)Single application per season (3-6 g/acre )Increased berry size and cluster weight.
'Spadona' and 'Costia' Pear1 and 25 mg/L CPPU applied to fruitletsSignificant increase in fruit size.

III. Application in Drug Development: Kinase Inhibitors

The diarylurea scaffold, including the pyridylurea substructure, is a privileged motif in the design of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

While specific kinase inhibition data for N-(2-chloro-4-pyridyl)urea is not extensively reported in publicly available literature, numerous studies on structurally similar pyridylurea and diarylurea derivatives demonstrate potent inhibition of various protein kinases. This suggests that the N-(2-chloro-4-pyridyl)urea scaffold holds significant potential for the development of novel kinase inhibitors.

Structure-Activity Relationship (SAR) and Analog Data

The following table summarizes the kinase inhibitory activity of some diarylurea and pyridylurea derivatives that are structurally related to N-(2-chloro-4-pyridyl)urea. This data provides valuable insights into the structure-activity relationships of this class of compounds and can guide the design of new, potent, and selective kinase inhibitors.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)ureaKDR68.9
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivativesBRAFPotent inhibitors
N-aryl-N'-pyrazinylurea derivativesChk1< 20 (for 15 compounds)
Isoxazol[3,4-b]pyridine-3-amino-diaryl-ureas (e.g., Compound S21)FLT-3, KDR, PDGFR-β4, 3, 8

Note: The data presented are for structurally related analogs and not for N-(2-chloro-4-pyridyl)urea itself. This information is intended to highlight the potential of the chemical scaffold in kinase inhibitor design.

Logical Relationship for Kinase Inhibitor Development

Kinase_Inhibitor_Development Scaffold N-(2-chloro-4-pyridyl)urea Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Analogs Design & Synthesis of Analogs SAR->Analogs Screening Kinase Inhibitor Screening Analogs->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Identified Hits Drug_Candidate Potential Drug Candidate Lead_Opt->Drug_Candidate

Caption: Logical workflow for the development of kinase inhibitors based on the N-(2-chloro-4-pyridyl)urea scaffold.

Conclusion

N-(2-chloro-4-pyridyl)urea, synthesized from this compound, is a molecule of significant interest in both agricultural and pharmaceutical research. Its well-established role as a potent plant growth regulator, with a clear mechanism of action within the cytokinin signaling pathway, makes it a valuable tool for crop improvement. Furthermore, the inherent potential of its diarylurea scaffold as a platform for designing targeted kinase inhibitors opens up exciting avenues for drug discovery and development. The protocols, data, and visualizations provided in this document are intended to serve as a comprehensive resource for researchers and scientists working in these fields.

References

Application Notes and Protocols for the Synthesis of Forchlorfenuron (KT-30) from 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forchlorfenuron, also known as KT-30 or CPPU, is a highly active phenylurea-based cytokinin, a class of plant growth regulators.[1][2][3] It plays a crucial role in agriculture by promoting cell division, cell enlargement, and fruit set, ultimately leading to increased fruit size and yield in various crops like kiwifruit, grapes, and melons.[2][4][5][6] The chemical name for Forchlorfenuron is N-(2-chloro-4-pyridyl)-N'-phenylurea.[2][3][6] This document provides a detailed protocol for the laboratory-scale synthesis of Forchlorfenuron from 4-amino-2-chloropyridine and phenyl isocyanate. This synthetic route is a common and direct method for its preparation.[4][7][8]

Reaction Scheme

The synthesis of Forchlorfenuron from this compound involves a nucleophilic addition reaction where the amino group of this compound attacks the electrophilic carbon of the isocyanate group in phenyl isocyanate.

reaction_scheme cluster_product Product r1 This compound p1 Forchlorfenuron (KT-30) (N-(2-chloro-4-pyridyl)-N'-phenylurea) r1->p1 + Reaction r2 Phenyl Isocyanate r2->p1

Caption: Chemical synthesis of Forchlorfenuron (KT-30).

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of Forchlorfenuron.

Materials and Reagents:

  • This compound

  • Phenyl isocyanate

  • Dry Acetone (B3395972) (solvent)

  • Toluene (alternative solvent)[9]

  • Chloroform (B151607) (for chromatography)

  • Ether (for recrystallization)

  • Alumina (for column chromatography)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Protocol 1: Synthesis in Acetone at Room Temperature [7]

  • Reaction Setup: In a round-bottom flask, dissolve 2.0 mmol of this compound (257 mg) in 10 mL of dry acetone.

  • Addition of Reagent: To this solution, add 2.0 mmol of phenyl isocyanate (238 mg).

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Solvent Removal: After the reaction is complete, evaporate the acetone under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): The resulting residue is purified by column chromatography over alumina, using chloroform as the eluent. Collect the fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.

  • Purification (Recrystallization): Recrystallize the residue from an acetone-ether mixture to obtain pure N-(2-chloro-4-pyridyl)-N'-phenylurea (Forchlorfenuron).

Protocol 2: Synthesis in Toluene at Elevated Temperature [9]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-aminopyridine in dry toluene.

  • Addition of Reagent: Add phenyl isocyanate to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 75-95 °C and maintain with stirring until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Purification: After cooling, the product can be isolated and purified using similar techniques as described in Protocol 1 (solvent evaporation, chromatography, and recrystallization).

Quantitative Data

The following table summarizes the quantitative data from the synthesis protocol described in PrepChem.[7]

ParameterValue
Reactants
This compound257 mg (2 mmol)
Phenyl isocyanate238 mg (2 mmol)
Product
Forchlorfenuron (Yield)364 mg
Molar Yield73.5%
Physical Properties
Melting Point173-174 °C
AppearanceWhite to off-white crystalline powder[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Forchlorfenuron.

experimental_workflow start Start dissolve Dissolve this compound in dry acetone start->dissolve add_reagent Add phenyl isocyanate dissolve->add_reagent react Stir at room temperature for 8 hours add_reagent->react evaporate1 Evaporate solvent (reduced pressure) react->evaporate1 chromatography Column chromatography (Alumina, Chloroform) evaporate1->chromatography collect_fractions Collect product fractions chromatography->collect_fractions evaporate2 Evaporate solvent (reduced pressure) collect_fractions->evaporate2 recrystallize Recrystallize from acetone-ether mixture evaporate2->recrystallize product Pure Forchlorfenuron (KT-30) recrystallize->product

Caption: Workflow for Forchlorfenuron synthesis and purification.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-amino-2-chloropyridine as a versatile starting material in the synthesis of kinase inhibitors. This document outlines key synthetic strategies, detailed experimental protocols for palladium-catalyzed cross-coupling reactions, and presents data on the biological activity of resulting compounds. Furthermore, it includes visualizations of relevant signaling pathways to provide a broader context for the application of these inhibitors.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] Its utility stems from the presence of two key functional groups: a nucleophilic amino group at the 4-position and a chlorine atom at the 2-position that is susceptible to substitution, primarily through palladium-catalyzed cross-coupling reactions.[1] This dual functionality allows for the sequential and regioselective introduction of various substituents, enabling the synthesis of diverse libraries of compounds for screening and optimization.

The pyridine (B92270) scaffold is a common feature in many approved kinase inhibitors, and the specific substitution pattern offered by this compound provides a robust starting point for targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[2][4] This document will focus on two of the most powerful and widely used synthetic methodologies for elaborating the this compound core: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize quantitative data for representative kinase inhibitors synthesized using methodologies applicable to this compound derivatives.

Table 1: Inhibitory Activity of Representative Pyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
1a Aurora A309[5]
1b Aurora B293[5]
2a CDK2240[6]
3a PIM-114.3[7]
4a RIPK25.1 ± 1.6[8]

Table 2: Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Chloropyridines

EntryAryl Boronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1 Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024Moderate[1][9]
2 4-Methoxyphenylboronic acidPd₂(dba)₃/P(t-Bu)₃KFTHF5012High[10]
3 Pyridine-3-boronic acidPd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O10018HighGeneral Protocol

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to generate 4-amino-2-arylpyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 4-amino-2-arylpyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Anilines

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various anilines to generate N-aryl-2-aminopyridin-4-amines.

Materials:

  • This compound

  • Aniline (B41778) derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (B28343) (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry Schlenk flask.

  • Add this compound (1.0 mmol, 1.0 eq) and the aniline derivative (1.2 mmol, 1.2 eq) to the flask.

  • Seal the flask, remove from the glovebox (if applicable), and add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl-2-aminopyridin-4-amine.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from this compound.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: VEGFR2 signaling pathway in angiogenesis.

SRC_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SRC SRC SRC->GRB2_SOS SRC->PI3K SRC->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Leukemogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: SRC/ABL signaling pathway in leukemia.

Experimental Workflow

Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Arylboronic Acid, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald Aniline, Pd Catalyst, Base Intermediate1 4-Amino-2-arylpyridine Suzuki->Intermediate1 Intermediate2 N-Aryl-2-aminopyridin-4-amine Buchwald->Intermediate2 Final_Product Kinase Inhibitor Library Intermediate1->Final_Product Further Functionalization Intermediate2->Final_Product Further Functionalization

References

Application Notes and Protocols for the Synthesis of 4-Amino-2-chloropyridine via Hofmann Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2-chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The featured method is the Hofmann degradation of 2-chloro-4-pyridinecarboxamide. This process offers a reliable route to the target compound. Included are comprehensive experimental procedures, a summary of all quantitative data, and diagrams illustrating the reaction workflow.

Introduction

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product of the Hofmann degradation reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Starting Material: 2-Chloro-4-pyridinecarboxamideC₆H₅ClN₂O156.57188-191White to off-white solid
Product: this compoundC₅H₅ClN₂128.5690-94Off-white to light yellow solid

Table 1: Physicochemical Properties of Key Compounds

Reaction ParameterValue
Typical Yield Not explicitly reported in literature for this specific reaction, but related Hofmann degradations on pyridine (B92270) carboxamides suggest yields can be moderate to good.
Purity (Typical) >98% (after purification)

Table 2: Reaction Parameters

Experimental Protocols

Synthesis of this compound via Hofmann Degradation

This protocol is adapted from established procedures for Hofmann degradations on related pyridine carboxamides.

Materials:

  • 2-Chloro-4-pyridinecarboxamide

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂) or Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

  • Water (deionized)

  • Toluene (B28343)

  • Diatomaceous earth (optional, for filtration)

  • Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, condenser, heating mantle, filtration apparatus)

Procedure:

  • Preparation of the Hypobromite (B1234621)/Hypochlorite Solution:

    • In a suitable reaction vessel equipped with a stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water.

    • Slowly add bromine to the cold sodium hydroxide solution while stirring vigorously to form sodium hypobromite in situ. Alternatively, a commercially available sodium hypochlorite solution can be used directly. Maintain the temperature below 10 °C during this process.

  • Hofmann Degradation Reaction:

    • To the cold sodium hypobromite/hypochlorite solution, add 2-chloro-4-pyridinecarboxamide in portions while maintaining the low temperature and continuous stirring.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C.

    • Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography). The reaction is typically complete within 1-2 hours at this temperature.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude this compound may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, perform an extraction with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the pure product as a crystalline solid.[3]

Mandatory Visualizations

Experimental Workflow Diagram

Hofmann_Degradation_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Hofmann Degradation cluster_workup Work-up & Purification NaOH Sodium Hydroxide NaOBr_sol Sodium Hypobromite Solution NaOH->NaOBr_sol Dissolve Br2 Bromine Br2->NaOBr_sol Add slowly (< 10 °C) H2O Water H2O->NaOBr_sol in Reaction_Mix Reaction Mixture NaOBr_sol->Reaction_Mix To Start_Amide 2-Chloro-4-pyridinecarboxamide Start_Amide->Reaction_Mix Add in portions Heating Heat (70-80 °C) Reaction_Mix->Heating Cooling Cool to RT Heating->Cooling Filtration Filtration / Extraction Cooling->Filtration Purification Recrystallization (Toluene) Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Hofmann_Mechanism cluster_step1 Step 1: N-Bromination cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Hydrolysis & Decarboxylation Amide 2-Chloro-4-pyridinecarboxamide N_Bromoamide N-Bromo-2-chloro-4- pyridinecarboxamide Amide->N_Bromoamide Br₂ / NaOH N_Bromoamide_anion N-Bromoamide Anion N_Bromoamide->N_Bromoamide_anion NaOH Isocyanate 2-Chloro-4-pyridyl isocyanate N_Bromoamide_anion->Isocyanate Loss of Br⁻ Carbamic_acid Carbamic Acid Intermediate Isocyanate->Carbamic_acid H₂O Product This compound Carbamic_acid->Product -CO₂

Caption: Mechanism of the Hofmann degradation reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloropyridine (B16104) and its derivatives are pivotal building blocks in the pharmaceutical and agrochemical industries. Their versatile structure allows for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the large-scale synthesis of 2-amino-4-chloropyridine and its subsequent derivatization through modern cross-coupling reactions. The methodologies are designed to be scalable and efficient, addressing the needs of process chemistry and drug development.

Synthesis of 2-Amino-4-chloropyridine: Scalable Routes

Several synthetic routes for the large-scale production of 2-amino-4-chloropyridine have been developed, each with distinct advantages and disadvantages. Key considerations for industrial production include cost of starting materials, reaction safety, scalability, and overall yield and purity.

Route 1: From 2-Picolinic Acid

This route involves the chlorination and amidation of 2-picolinic acid, followed by a Hofmann rearrangement.

A 2-Picolinic Acid B 4-Chloro-2-picolinoyl chloride A->B SOCl₂, NaBr C 4-Chloro-2-picolinamide B->C NH₃ D 2-Amino-4-chloropyridine C->D NaOCl, NaOH (Hofmann Rearrangement)

Caption: Synthesis of 2-Amino-4-chloropyridine from 2-Picolinic Acid.

Route 2: From 2-Chloropyridine (B119429)

This pathway proceeds through N-oxidation, nitration, and subsequent reduction of the nitro group. This method is noted for its use of common reagents and potentially high yields.

A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B H₂O₂, Acetic Acid C 2-Chloro-4-nitropyridine-N-oxide B->C H₂SO₄, HNO₃ D 2-Amino-4-chloropyridine C->D Reduction (e.g., Fe, Acetic Acid)

Caption: Synthesis of 2-Amino-4-chloropyridine from 2-Chloropyridine.

Quantitative Comparison of Synthetic Routes for 2-Amino-4-chloropyridine
RouteStarting MaterialKey StepsReported Overall YieldScaleAdvantagesDisadvantages
1 2-Picolinic AcidChlorination, Amidation, Hofmann Rearrangement~70-80%Lab to PilotGood yieldUse of corrosive and hazardous reagents (SOCl₂, NaOCl)
2 2-ChloropyridineN-Oxidation, Nitration, ReductionHigh (up to 91% for reduction step)IndustrialInexpensive starting material, high yield in reduction stepUse of strong acids, potential for side reactions during nitration

Experimental Protocols: Large-Scale Synthesis of 2-Amino-4-chloropyridine

Protocol 1: Synthesis from 2-Picolinic Acid

This protocol is adapted from patent literature describing a scalable process.

Materials:

Procedure:

  • Synthesis of 4-Chloro-2-picolinoyl chloride:

    • To a suitable reactor, charge thionyl chloride (e.g., 1.68 kg).

    • Slowly add 2-picolinic acid (e.g., 580 g) and sodium bromide (e.g., 48 g).

    • Heat the mixture to reflux and maintain for 2-16 hours, monitoring for completion by a suitable method (e.g., HPLC, TLC).

    • After completion, recover the excess thionyl chloride by distillation. This will yield crude 4-chloro-2-picolinoyl chloride.

  • Synthesis of 4-Chloro-2-picolinamide:

    • Dissolve the crude 4-chloro-2-picolinoyl chloride in a suitable solvent like THF (e.g., 2 L).

    • Cool the solution and bubble ammonia gas through it for 5-16 hours, or add concentrated aqueous ammonia (e.g., 4 kg of 30% solution) in batches, maintaining the temperature.

    • Monitor the reaction for completion.

    • Remove the majority of the solvent by distillation.

    • Cool the residue to 0-5 °C to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-chloro-2-picolinamide. A yield of approximately 90-95% can be expected for this step.

  • Hofmann Rearrangement to 2-Amino-4-chloropyridine:

    • Prepare a solution of sodium hypochlorite (e.g., 10 kg of a solution with an appropriate mass concentration) and cool it.

    • Add 4-chloro-2-picolinamide (e.g., 550 g) in portions, keeping the temperature controlled.

    • Slowly add a solution of sodium hydroxide.

    • Heat the reaction mixture and maintain until the reaction is complete.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene).

    • Wash the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 2-amino-4-chloropyridine.

Protocol 2: Synthesis from 2-Chloropyridine

This protocol is based on a patented industrial method.[1]

Materials:

  • 2-Chloropyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Chloroform (B151607) or other suitable solvent

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other extraction solvent

Procedure:

  • Synthesis of 2-Chloropyridine-N-oxide:

    • Dissolve 2-chloropyridine in a suitable solvent like chloroform or acetic acid.

    • Add the oxidizing agent (e.g., m-CPBA or H₂O₂) portion-wise, maintaining the temperature.

    • Stir until the reaction is complete.

    • Work up the reaction mixture to isolate the 2-chloropyridine-N-oxide.

  • Synthesis of 2-Chloro-4-nitropyridine-N-oxide:

    • Add 2-chloropyridine-N-oxide to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., -10 to 0 °C).

    • After the addition, allow the mixture to warm and stir for several hours (e.g., 3-4 hours at 60-70 °C).

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash, and dry the solid to obtain 2-chloro-4-nitropyridine-N-oxide.

  • Reduction to 2-Amino-4-chloropyridine:

    • To a reactor, add 2-chloro-4-nitropyridine-N-oxide (e.g., 0.2 mol), iron powder (e.g., 0.7 mol), and glacial acetic acid (e.g., 250 mL).

    • Heat the mixture to reflux for approximately 1.5 hours.

    • Cool the reaction and adjust the pH to 7.0-8.0 with a 50 wt.% sodium hydroxide solution.

    • Extract the product with diethyl ether (3 x 500 mL).

    • Combine the organic layers, wash with brine and water, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and recrystallize the product from a suitable solvent system (e.g., benzene-cyclohexane) to obtain 2-amino-4-chloropyridine. A yield of around 91% for this step has been reported.

Derivatization of 2-Amino-4-chloropyridine

The chloro- and amino- groups on the pyridine (B92270) ring offer versatile handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the chloropyridine scaffold and various boronic acids or esters.

cluster_conditions Reaction Conditions A 2-Amino-4-chloropyridine B Aryl/Heteroaryl Boronic Acid C 2-Amino-4-(aryl/heteroaryl)pyridine A->C B->C Conditions Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Ligand (if needed) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General workflow for Suzuki-Miyaura coupling.

This protocol is a generalized procedure based on literature for kilogram-scale synthesis.

Materials:

  • 2-Amino-4-chloropyridine

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, with or without water)

Procedure:

  • Reaction Setup:

    • To a dry, inerted reactor, charge the 2-amino-4-chloropyridine, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent(s) via a transfer line.

    • Stir the mixture and heat to the desired temperature (typically 80-120 °C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the desired 2-amino-4-arylpyridine.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. & TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100°C, 15 min (MW)81
2-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhos (1)K₃PO₄Toluene100°C, 12 h95
4-Chloropyridine derivativeArylboronic acidPdCl₂(dtbpf) (1.5)K₃PO₄TPGS-750-M/H₂O60°C85 (on kg scale)

Note: Yields are highly substrate-dependent and optimization is often required for a specific transformation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of amines with the chloropyridine core, providing access to a diverse range of diaminopyridine derivatives.

cluster_conditions Reaction Conditions A 2-Amino-4-chloropyridine or 2,4-Dichloropyridine B Primary or Secondary Amine C 2-Amino-4-(alkyl/aryl)aminopyridine A->C B->C Conditions Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K₃PO₄) Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for Buchwald-Hartwig Amination.

This protocol provides a general method that can be optimized for large-scale synthesis.

Materials:

  • 2-Amino-4-chloropyridine or a related dichloropyridine

  • Amine (1.0 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.1-1.5 eq. relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, LiHMDS, 1.2-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • Reaction Setup:

    • In a glovebox or under a strictly inert atmosphere, charge a reactor with the palladium precatalyst, ligand, and base.

    • Add the solvent and stir for a few minutes to form the active catalyst.

    • Add the chloropyridine substrate and the amine.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by HPLC or TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Dilute with an organic solvent and separate the layers.

    • Extract the aqueous layer, and wash the combined organic layers with brine.

    • Dry the organic phase over a drying agent, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization.

SubstrateAmineCatalyst/Ligand (mol%)BaseSolventTemp. & TimeYield (%)
2,4-DichloropyridineAnilinePd(OAc)₂/XPhos (2)K₃PO₄Toluene110°C, 16 h85 (for mono-amination at C-2)
2-ChloropyridineMorpholinePd₂(dba)₃/BINAP (1.5)NaOtBuToluene80°C, 4 h98
4-Chloropyridine derivativePrimary AminePd(OAc)₂/Josiphos (2)NaOtBuDioxane100°C, 18 h75-90

Note: Regioselectivity can be an issue with di- or poly-substituted pyridines and reaction conditions must be carefully optimized.[2] For 2,4-dichloropyridine, amination typically occurs preferentially at the more reactive C-2 position.

Conclusion

The large-scale synthesis of 2-amino-4-chloropyridine and its derivatives is achievable through several well-established and scalable synthetic routes. The choice of the optimal route for the core molecule depends on factors such as raw material cost, safety, and equipment availability. For the synthesis of derivatives, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a high degree of versatility and functional group tolerance, making them indispensable tools in modern process chemistry for the development of novel pharmaceuticals and other high-value chemicals. The provided protocols offer a robust starting point for the development and optimization of large-scale manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Question: My reaction yield is consistently low in the nitration-reduction synthesis from 2-chloropyridine. What are the common causes and how can I improve it?

Answer:

Low yields in this multi-step synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient N-oxide formation: The initial step of forming 2-chloropyridine-N-oxide is crucial. Insufficient reaction time or improper temperature control can lead to incomplete conversion. Ensure the reaction is heated appropriately (around 50°C when using hydrogen peroxide in acetic acid) and monitor the consumption of the starting material by TLC.[1]

  • Poor nitration efficiency: The subsequent nitration of the N-oxide to form 2-chloro-4-nitropyridine-N-oxide is sensitive to reaction conditions. The use of a strong nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, is common. Temperature control is critical; the reaction should be cooled (e.g., -10 to 0°C) during the addition of the nitrating agent and then carefully heated (e.g., 60-70°C) to drive the reaction to completion.[2]

  • Incomplete reduction: The final reduction step of the nitro group is often a source of yield loss. Using a sufficient excess of the reducing agent, such as iron powder in acetic acid, and ensuring the reaction goes to completion (monitored by TLC) is vital. A patent describing this process reports a yield of 91.3% for this specific step when carried out at reflux for 1.5 hours.[2]

  • Substrate passivation: The pyridine (B92270) ring is an electron-withdrawing system, which can slow down the electrophilic nitration step. The formation of the N-oxide in the first step helps to activate the 4-position for nitration.[1][3]

Question: I am observing the formation of a significant amount of the 2-amino-4-chloropyridine (B16104) isomer as a byproduct when starting from 2,4-dichloropyridine (B17371). How can I improve the regioselectivity for the desired 4-amino product?

Answer:

The formation of the 2-amino-4-chloropyridine isomer is a common side reaction when aminating 2,4-dichloropyridine.[4] The regioselectivity is highly dependent on the reaction conditions and the chosen synthetic route.

  • Nucleophilic Aromatic Substitution (SNAr): In classical SNAr reactions with ammonia, mixtures of isomers are often formed because both the C2 and C4 positions are susceptible to nucleophilic attack.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can offer higher regioselectivity. The choice of ligand is crucial. While some catalyst systems favor amination at the C2 position, careful selection of ligands and reaction conditions can favor the C4 position. However, literature suggests that Buchwald-Hartwig amination of 2,4-dichloropyridine often favors C2 amination.[5] Therefore, for selective synthesis of this compound from 2,4-dichloropyridine, alternative strategies might be more effective.

Question: My Buchwald-Hartwig amination of an aryl halide with this compound is not proceeding to completion. What are the likely causes?

Answer:

Challenges in Buchwald-Hartwig aminations involving chloropyridines are common due to the lower reactivity of aryl chlorides compared to bromides or iodides.

  • Catalyst and Ligand Choice: The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step. Standard ligands may not be effective. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to promote the reaction with aryl chlorides.[6]

  • Reaction Conditions: These reactions frequently require elevated temperatures (80-110°C) to facilitate the oxidative addition. It is also critical to maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[6]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used. If your substrate is base-sensitive, weaker bases can be used, but this may require a more active catalyst system.[6]

Frequently Asked Questions (FAQs)

What are the main industrial synthesis methods for this compound?

The two most common methods for industrial-scale synthesis are:

  • The 2-Chloropyridine Nitration-Reduction Method: This is a widely used and economical route that starts with the inexpensive 2-chloropyridine. The process involves N-oxidation, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amino group.[1][3]

  • The Isonicotinic Acid Chlorination and Ammoniation Method: This method uses isonicotinic acid as the starting material. The process includes N-oxidation, amination to form an amide, chlorination, and finally a Hofmann degradation to yield the desired product.[1][3]

What are the common side reactions in the synthesis of this compound?

Common side reactions include:

  • Formation of Isomers: As discussed in the troubleshooting guide, when using starting materials like 2,4-dichloropyridine, the formation of the 2-amino-4-chloropyridine isomer can occur.[4]

  • Incomplete Reduction: During the reduction of the 2-chloro-4-nitropyridine-N-oxide intermediate, incomplete reaction can lead to byproducts.[4]

  • Hydrodehalogenation: In palladium-catalyzed reactions, the replacement of the chlorine atom with a hydrogen atom can be a competing side reaction.[6]

What are the primary applications of this compound?

This compound is a significant intermediate in the pharmaceutical and agrochemical industries.[7][8]

  • Pharmaceuticals: It is a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial drugs.[9]

  • Agrochemicals: It is used in the synthesis of pesticides, herbicides, and fungicides.[7][9] It is also a precursor to plant growth regulators like Forchlorfenuron (KT-30).[1][3]

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound. Note that yields can vary significantly based on specific reaction conditions and scale.

Synthetic RouteStepReagents/ConditionsReported Yield (%)
Nitration-Reduction N-oxidation, Nitration, and intermediate stepsOverall yield for the formation of 2-chloro-4-nitropyridine-N-oxide from 2-chloropyridine75-80%
ReductionIron powder, Glacial acetic acid, reflux91.3%
Overall Yield From 2-chloropyridine ~69%

Experimental Protocols

Detailed Methodology for the 2-Chloropyridine Nitration-Reduction Synthesis

This protocol is based on a patented industrial synthesis method.[2]

Step 1: Synthesis of 2-chloro-4-nitropyridine-N-oxide

  • The initial steps involve the synthesis of 2-chloropyridine-N-oxide from 2-chloropyridine. A common method is the oxidation using hydrogen peroxide in acetic acid.[1][3]

  • The resulting 2-chloropyridine-N-oxide is then dissolved in concentrated sulfuric acid and cooled to between -10°C and 0°C.

  • Nitrosonitric acid is added dropwise while maintaining the low temperature.

  • After the addition, the mixture is stirred at 0-5°C for 20-30 minutes.

  • The reaction temperature is then raised to 60-70°C and maintained for 3-4 hours, with reaction completion monitored by TLC.

  • The reaction mixture is cooled and poured into ice water, and the pH is adjusted to 8.0-9.0 with an aqueous sodium hydroxide (B78521) solution to precipitate the product.

  • The solid 2-chloro-4-nitropyridine-N-oxide is collected by filtration and dried. The overall yield for these initial steps is reported to be in the range of 75-80%.[2]

Step 2: Synthesis of this compound

  • To a reaction vessel, add 2-chloro-4-nitropyridine-N-oxide (0.2 mol), iron powder (0.7 mol), and glacial acetic acid (250 mL).

  • Heat the mixture to reflux and maintain for 1.5 hours. Monitor the reaction for the complete consumption of the starting material by TLC.

  • Cool the reaction mixture to below 25°C and adjust the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 500 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a 1:1 mixture of benzene (B151609) and cyclohexane (B81311) to obtain the final product, this compound. The reported yield for this step is 91.3%.[2]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_n_oxide Check N-oxide Formation Step start->check_n_oxide incomplete_n_oxide Incomplete N-oxide Conversion? check_n_oxide->incomplete_n_oxide solution_n_oxide Increase reaction time/temperature. Monitor with TLC. incomplete_n_oxide->solution_n_oxide Yes check_nitration Check Nitration Step incomplete_n_oxide->check_nitration No end Yield Improved solution_n_oxide->end poor_nitration Poor Nitration Efficiency? check_nitration->poor_nitration solution_nitration Verify nitrating agent strength. Ensure proper temperature control (-10°C addition, 60-70°C reaction). poor_nitration->solution_nitration Yes check_reduction Check Reduction Step poor_nitration->check_reduction No solution_nitration->end incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction solution_reduction Use sufficient excess of reducing agent (e.g., Fe powder). Ensure reaction goes to completion at reflux. incomplete_reduction->solution_reduction Yes incomplete_reduction->end No, consult further. solution_reduction->end

Caption: Troubleshooting workflow for low yield in the nitration-reduction synthesis of this compound.

References

Technical Support Center: Industrial Production of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the industrial production of 4-Amino-2-chloropyridine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two most common industrial synthesis routes for this compound are the 2-Chloropyridine (B119429) nitration-reduction method and the Isonicotinic acid chlorination-ammoniation method.[1][2]

  • 2-Chloropyridine Nitration-Reduction Method: This is a widely used method due to the low cost of the starting material, 2-chloropyridine. The process involves the N-oxidation of 2-chloropyridine, followed by nitration to introduce a nitro group at the 4-position, and finally, reduction of the nitro group to an amino group.[1][2][3]

  • Isonicotinic Acid Chlorination-Ammoniation Method: This route begins with the more affordable isonicotinic acid.[3] It involves N-oxidation, amination, chlorination, and finally a Hofmann degradation reaction to yield the final product.[1][2][3]

Q2: What are the main challenges encountered in the industrial production of this compound?

A2: Industrial production faces several challenges, including the handling of hazardous materials, formation of byproducts, and difficulties in product separation.[1] Many synthetic routes involve highly toxic, flammable, or explosive raw materials and intermediates, making industrial-scale production difficult.[1][2] Controlling side reactions to ensure product purity and maximize yield is also a critical challenge.[3]

Q3: What are the common impurities and byproducts in the synthesis of this compound?

A3: Common impurities include isomers and byproducts from incomplete reactions.

  • Isomer Formation: During the synthesis, isomers such as 2-amino-4-chloropyridine (B16104) can be formed.[3] In nitration reactions, for example, using 2-chloro-4-aminopyridine as a starting material can generate 4-amino-2-chloro-5-nitropyridine as a side product along with the desired 3-nitro isomer.[4]

  • Incomplete Reduction: If the reduction of the intermediate 2-chloro-4-nitropyridine-N-oxide is not carried to completion, it can lead to byproducts in the final product.[3]

Q4: What are the key safety precautions when handling this compound and its intermediates?

A4: this compound is a hazardous substance and requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, goggles, and protective clothing.[5][6][8]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[5][6][7]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[9] Keep containers tightly sealed.[7][9]

  • Handling: Avoid creating dust.[6] Do not eat, drink, or smoke when handling this product.[6][7]

Troubleshooting Guides

Problem 1: Low Yield

Low product yield is a common issue that can be attributed to several factors throughout the synthesis process.

Potential Cause Troubleshooting Step
Incomplete N-oxidation of 2-Chloropyridine - Ensure the reaction temperature is maintained around 50°C.[1] - Verify the concentration and quality of the hydrogen peroxide (typically 30%).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Passivation of the Pyridine Ring - The strong electron-withdrawing chloro group can hinder the reaction.[1] Consider optimizing the nitrating agent concentration and reaction time to overcome this.
Incomplete Reduction of 2-chloro-4-nitropyridine-N-oxide - Ensure a sufficient amount of the reducing agent (e.g., iron powder) is used.[1][10] - Maintain the reaction at reflux for the recommended time (e.g., 1.5 hours).[10] - Use TLC to confirm the complete disappearance of the starting nitro compound.[10]
Losses During Work-up and Purification - Optimize the pH adjustment during extraction to ensure the product is in the desired form for solubility in the organic solvent. - For purification by recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.
Problem 2: Product Impurity (Presence of Isomers)

The formation of isomers is a significant challenge affecting the purity of the final product.

Potential Cause Troubleshooting Step
Lack of Regioselectivity in Nitration - Control the reaction temperature during nitration, as temperature can influence the position of nitration. - The choice of nitrating agent (e.g., mixed acid of nitric and sulfuric acid) and its concentration can affect selectivity.[4]
Formation of 2-amino-4-chloropyridine - When starting from di-substituted pyridines like 2,4-dichloropyridine, the amination can occur at either chloro position.[3] To favor the formation of this compound, reaction conditions such as temperature, pressure, and catalyst (if any) should be carefully controlled and optimized.
Inefficient Purification - If isomers are present, a single recrystallization may not be sufficient. Consider multi-step recrystallization or column chromatography for more effective separation. - Analyze the purity at each step using a suitable analytical method like HPLC to guide the purification strategy.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via the 2-Chloropyridine Nitration-Reduction Method

This protocol is a generalized representation based on common descriptions of this synthetic route.[1][12][13]

Step 1: N-Oxidation of 2-Chloropyridine

  • In a suitable reaction vessel, dissolve 2-chloropyridine in glacial acetic acid.

  • Heat the mixture to approximately 50°C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature.

  • Monitor the reaction by TLC until the 2-chloropyridine is consumed.

  • Upon completion, cool the reaction mixture. The product is 2-chloropyridine-N-oxide.

Step 2: Nitration of 2-Chloropyridine-N-oxide

  • Dissolve the 2-chloropyridine-N-oxide from the previous step in concentrated sulfuric acid, keeping the temperature low (e.g., -10 to 0°C).[10]

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) while carefully controlling the temperature.[12][13]

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 60-70°C) for several hours.[10]

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the product, 2-chloro-4-nitropyridine-N-oxide.[10]

  • Filter the solid and dry.

Step 3: Reduction of 2-chloro-4-nitropyridine-N-oxide

  • To a reaction vessel, add 2-chloro-4-nitropyridine-N-oxide, iron powder, and glacial acetic acid.[10]

  • Heat the mixture to reflux for approximately 1.5 hours.[10]

  • Monitor the reaction by TLC until the starting material is no longer present.[10]

  • Cool the reaction mixture and adjust the pH to 7.0-8.0 with an aqueous sodium hydroxide solution.[10]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by recrystallization (e.g., from a benzene-cyclohexane mixture) to obtain this compound.[10]

Data Summary

Table 1: Reported Yields for Synthesis of this compound and Related Reactions
Reaction Step/Route Starting Material Product Reported Yield Reference
Overall Route2-ChloropyridineThis compound69%[12]
Reduction Step2-chloro-4-nitropyridine-N-oxideThis compound91.3%[10]
Nitration of 2-chloro-4-aminopyridine2-chloro-4-aminopyridine4-amino-2-chloro-3-nitropyridine75-85%[4]
Nitration of 2-chloro-4-aminopyridine2-chloro-4-aminopyridine4-amino-2-chloro-5-nitropyridine (isomer)15-25%[4]

Visual Guides

G cluster_synthesis Synthesis Workflow A 2-Chloropyridine B N-Oxidation (H₂O₂, Acetic Acid) A->B C 2-Chloropyridine-N-oxide B->C D Nitration (HNO₃, H₂SO₄) C->D E 2-chloro-4-nitropyridine-N-oxide D->E F Reduction (Fe, Acetic Acid) E->F G Crude this compound F->G H Purification (Recrystallization) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion by TLC Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Optimize Optimize Reaction Time/ Temperature/Reagents Incomplete->Optimize Optimize->CheckReaction CheckWorkup Review Work-up & Purification Steps Complete->CheckWorkup Losses Significant Losses Identified CheckWorkup->Losses Yes End Yield Improved CheckWorkup->End No OptimizePurification Optimize Extraction pH & Recrystallization Conditions Losses->OptimizePurification OptimizePurification->End

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Suzuki Coupling of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 4-amino-2-chloropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

Low yields or reaction failure with this compound are common due to a combination of factors related to the substrate's electronic properties and the inherent challenges of using a less reactive aryl chloride. The primary culprits include:

  • Catalyst Inhibition: The nitrogen atoms on the pyridine (B92270) ring and the amino group are Lewis basic. They can coordinate to the palladium catalyst, leading to its deactivation and inhibiting catalytic activity.[1]

  • Inactive Catalyst System: 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the strong carbon-chlorine bond.[2] This makes the oxidative addition step of the catalytic cycle slower and requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

  • Competing Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the desired product.[1]

Q2: I am observing significant formation of byproducts. How can I identify and minimize them?

The most common side reactions in the Suzuki coupling of this compound are homocoupling of the boronic acid, protodeboronation, and dehalogenation.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]

    • Solution: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Use a Pd(0) source directly or ensure your conditions promote the efficient reduction of a Pd(II) precatalyst.

  • Protodeboronation: This occurs when the boronic acid is replaced by a proton, often from residual water or the solvent, leading to the formation of an arene byproduct.[1]

    • Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol (B44631) esters) can also increase stability against protodeboronation.

  • Dehalogenation: The this compound starting material is reduced to 4-aminopyridine. This can be caused by the palladium catalyst reacting with a hydride source in the reaction mixture.[1]

    • Solution: Ensure the reaction is performed under a strict inert atmosphere and choose a solvent less prone to acting as a hydride source.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for the Suzuki coupling of related chloropyridine and chloropyrimidine systems. While not specific to this compound, these results provide a strong starting point for reaction optimization.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%)
Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane (B91453)10024 h71
Pd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
Pd(OAc)₂ (5)PPh₃K₂CO₃1,4-Dioxane10024 h45
PdCl₂(dppf)·CH₂Cl₂ (5)dppfK₂CO₃1,4-Dioxane10024 h70

Data adapted from a study on 2,4-dichloropyrimidines, which are electronically similar to 2-chloropyridines.[3][4]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Aryl Halides

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)
p-BromoanisolePhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O98
p-BromoanisolePhenylboronic AcidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O85
p-BromoanisolePhenylboronic AcidPd(OAc)₂/SPhosCs₂CO₃Dioxane95
2-ChloropyridinePhenylboronic AcidPd₂(dba)₃/P(t-Bu)₃KFTHFModerate

This table provides a general overview of base and solvent effects from various sources.[5]

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane (or Toluene)

  • Degassed water (optional, can be beneficial)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water, if desired) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6-0.75 equiv)

  • Pd(PPh₃)₄ (0.5-5 mol%)

  • Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Add the solvent mixture and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in the conventional protocol.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the desired Suzuki coupling catalytic cycle, common side reaction pathways, and a logical troubleshooting workflow.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArCl This compound (Ar-Cl) ArCl->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Main Suzuki Coupling cluster_side Common Side Reactions ArCl This compound (Ar-Cl) Product Desired Product (Ar-Ar') ArCl->Product + Ar'B(OH)₂ (Pd Catalyst) Dehalogenation Dehalogenation (Ar-H) ArCl->Dehalogenation Hydride Source ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Product Homocoupling Homocoupling (Ar'-Ar') ArBOH2->Homocoupling O₂ or Pd(II) Protodeboronation Protodeboronation (Ar'-H) ArBOH2->Protodeboronation H⁺ (e.g., H₂O)

Caption: Competing side reactions in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckCatalyst Is the catalyst system active enough for a chloropyridine? Start->CheckCatalyst ImproveCatalyst Switch to a more active system: - Pd₂(dba)₃/Buchwald Ligand (SPhos, XPhos) - Increase catalyst loading CheckCatalyst->ImproveCatalyst No CheckSideReactions Are major side products observed? CheckCatalyst->CheckSideReactions Yes ImproveCatalyst->CheckSideReactions AddressHomocoupling Homocoupling? - Rigorously degas solvents - Use a Pd(0) source CheckSideReactions->AddressHomocoupling Yes CheckConditions Are reaction conditions optimal? CheckSideReactions->CheckConditions No AddressProtodeboronation Protodeboronation? - Use anhydrous solvents - Consider boronic ester AddressHomocoupling->AddressProtodeboronation AddressProtodeboronation->CheckConditions OptimizeConditions Screen bases (K₃PO₄, Cs₂CO₃) - Increase temperature (80-120 °C) - Screen solvents (Dioxane, Toluene) CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeConditions->Success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.

References

Technical Support Center: Purification of 4-Amino-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-2-chloropyridine derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: The nature of impurities largely depends on the synthetic route employed.

  • From the 2-Chloropyridine (B119429) Nitration/Reduction Route:

    • Positional Isomers: Formation of other isomers such as 2-Amino-4-chloropyridine can occur.[1]

    • Incomplete Reduction Byproducts: The reduction of the intermediate 2-chloro-4-nitropyridine-N-oxide may be incomplete, leading to the presence of nitro or N-oxide derivatives in the final product.[1]

    • Unreacted Starting Material: Residual 2-chloropyridine or its N-oxide may be present.

  • From the Isonicotinic Acid Route:

    • Amide Intermediates: Incomplete Hofmann degradation can result in the presence of 2-chloro-4-isonicotinamide.[2]

    • Hydrolysis Products: The final product can undergo hydrolysis to form 4-hydroxy-2-chloropyridine, particularly under basic conditions at elevated temperatures during workup.[1]

Q2: Which purification techniques are most effective for this compound and its derivatives?

A2: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common and effective methods are:

  • Recrystallization: This is a highly effective technique for obtaining high-purity crystalline material, especially for removing minor impurities. A variety of solvent systems can be employed.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating compounds with different polarities, including isomers and byproducts.

  • Acid-Base Extraction: This technique is particularly useful for separating the basic this compound derivatives from neutral or acidic impurities.

Q3: How can I monitor the purity of my this compound derivative during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound derivatives. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating complex mixtures of these compounds and their impurities. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the progress of a reaction or the fractions from column chromatography.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation * Too much solvent was used.* Boil off some of the solvent to concentrate the solution and allow it to cool again.
* The solution is supersaturated.* Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
* The cooling process is too rapid.* Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing * The melting point of the compound is lower than the boiling point of the solvent.* Try a different solvent or a mixed solvent system with a lower boiling point.
* High concentration of impurities.* Attempt a preliminary purification by another method (e.g., extraction) before recrystallization.
Low Recovery of Purified Product * The compound is significantly soluble in the cold solvent.* Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
* Too much solvent was used for washing the crystals.* Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals * Colored byproducts are present.* Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation of Compounds * Inappropriate solvent system.* Optimize the mobile phase polarity using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.
* Column overloading.* Use a larger column or reduce the amount of crude material loaded. A general guideline is a 20:1 to 50:1 ratio of silica to crude product by weight.
Compound is Stuck on the Column * The compound is too polar for the chosen mobile phase.* Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol (B129727) or a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) may be necessary.
* The compound is unstable on silica gel.* Consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel by flushing with a solvent containing a small amount of a base (e.g., triethylamine) before loading the sample.
Peak Tailing * Strong interaction between the basic amine and acidic silanol (B1196071) groups on the silica.* Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to improve peak shape.
Low Recovery of Product * Irreversible adsorption of the compound onto the silica gel.* Use a less acidic stationary phase or add a basic modifier to the eluent.
* The compound is very volatile.* Be cautious during solvent evaporation from the collected fractions.

Data Presentation

The following tables provide a summary of typical quantitative data for the purification of this compound. Note that actual results may vary depending on the specific derivative, the nature of the impurities, and the experimental conditions.

Table 1: Comparison of Purification Techniques

Purification Method Typical Starting Purity Typical Final Purity Typical Yield Notes
Recrystallization 85-95%>99%70-90%Highly effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound in the chosen solvent.
Column Chromatography 70-90%>98%60-85%Excellent for separating isomers and byproducts with different polarities. Yield can be affected by irreversible adsorption on the stationary phase.
Acid-Base Extraction 50-80%80-95%>90%Very effective for removing neutral and acidic impurities. May not be sufficient as a standalone method for achieving very high purity.

Table 2: Common Recrystallization Solvents for this compound

Solvent/Solvent System Observations
Benzene/Cyclohexane (1:1)Reported to give good yields for 2-chloro-4-aminopyridine.[3]
Ethanol/WaterA common system for polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity is observed, followed by reheating to dissolve and slow cooling.
Ethyl Acetate (B1210297)/Hexane (B92381)Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
TolueneCan be effective for aromatic compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot filtration to remove them. Pre-heat the filtration funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully add the dissolved sample to the top of the column using a pipette.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, adsorb it onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the chosen non-polar solvent system (e.g., hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound derivative will be protonated and move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded or processed further if it contains other compounds of interest.

  • Basification and Re-extraction: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the aminopyridine, causing it to precipitate or become soluble in an organic solvent. Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Initial_Analysis Purity Assessment (TLC, HPLC) Crude_Product->Initial_Analysis Decision High Purity? Initial_Analysis->Decision Purification_Method Select Purification Method Decision->Purification_Method No Final_Product Pure Product Decision->Final_Product Yes Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Purification_Method->Acid_Base_Extraction Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Acid_Base_Extraction->Final_Analysis Final_Analysis->Final_Product

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Problem Encountered? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals Yes Oiling_Out Product Oils Out Issue->Oiling_Out Yes Low_Yield Low Yield Issue->Low_Yield Yes Success Successful Crystallization Issue->Success No Too_Much_Solvent Too much solvent? No_Crystals->Too_Much_Solvent Impure Highly impure? Oiling_Out->Impure Low_Yield->Too_Much_Solvent Concentrate Concentrate solution Too_Much_Solvent->Concentrate Yes Supersaturated Supersaturated? Too_Much_Solvent->Supersaturated No Concentrate->Start Induce_Crystallization Scratch flask / Add seed crystal Supersaturated->Induce_Crystallization Yes Induce_Crystallization->Start Pre_Purify Pre-purify by another method Impure->Pre_Purify Yes Wrong_Solvent Incorrect solvent? Impure->Wrong_Solvent No Pre_Purify->Start Change_Solvent Change solvent/solvent system Wrong_Solvent->Change_Solvent Yes Change_Solvent->Start

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Overcoming passivation of the pyridine ring in 4-Amino-2-chloropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during reactions with 4-Amino-2-chloropyridine, with a focus on overcoming the passivation of the pyridine (B92270) ring.

Frequently Asked Questions (FAQs)

Q1: What does "passivation" of the pyridine ring mean in the context of this compound reactions?

In the context of this compound, "passivation" refers to the reduced reactivity of the molecule in certain transformations, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] This is due to two primary factors:

  • Strong Carbon-Chlorine Bond: The C-Cl bond at the 2-position is strong, making the initial oxidative addition step in the catalytic cycle difficult, which is crucial for these reactions to proceed.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine ring's nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, effectively "poisoning" it and preventing it from participating in the desired catalytic cycle.[2]

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

Low or no product formation in Suzuki couplings with chloropyridines is a frequent issue.[1] The primary reason is the difficulty in activating the strong C-Cl bond for the oxidative addition step.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this task.[1] Furthermore, the pyridine nitrogen can inhibit the catalyst, reducing its efficacy.[2] Success often requires switching to a more active catalytic system, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands), and carefully optimizing the base and solvent.[1]

Q3: Do I need to protect the 4-amino group before performing a cross-coupling reaction?

The 4-amino group is a nucleophile and can potentially participate in side reactions. However, in many modern cross-coupling protocols, protection is not necessary. The choice depends on the specific reaction conditions and the other coupling partner. The amino group can be protected, for example with a Boc group (di-tert-butyl dicarbonate), to prevent unwanted side reactions during subsequent transformations if needed.[3] It is often advisable to first attempt the reaction without a protecting group using a carefully selected ligand and base combination.

Q4: How can I improve the rate and yield of a Nucleophilic Aromatic Substitution (SNAr) reaction at the 2-position?

While the 2-position of this compound is susceptible to SNAr, reactions can be sluggish.[3][4] To improve outcomes, consider the following:

  • Lewis Acid Activation: Using a Lewis acid, such as zinc chloride (ZnCl₂), can activate the pyridine ring. The Lewis acid coordinates to the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic attack.[5][6]

  • Stronger Nucleophile: Employing a stronger or more reactive nucleophile can increase the reaction rate.

  • Increased Temperature: Heating the reaction is a common method to overcome activation energy barriers.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.

Q5: What are the main side products in a Suzuki coupling with this compound and how can I minimize them?

Common side products include:

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to form an arene (Ar-H), consuming the starting material. This can be minimized by using anhydrous solvents, employing a weaker or less nucleophilic base, or using more stable boronic esters (e.g., pinacol (B44631) esters).[1]

  • Homocoupling: The boronic acid couples with itself (Ar-Ar), or the chloropyridine couples with itself. This is often promoted by the presence of oxygen.[1] Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical to prevent this.[1]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Low to No Product Yield.

This is the most common issue, stemming from the inertness of the C-Cl bond.[1] A systematic approach to optimizing the catalyst, ligand, base, and conditions is crucial.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G start Low or No Yield Observed cat_check Is the catalyst system active enough? start->cat_check base_check Is the base effective? cat_check->base_check Yes cat_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. cat_check->cat_sol No temp_check Is the reaction temperature sufficient? base_check->temp_check Yes base_sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, LiOtBu). base_check->base_sol No degas_check Is the system properly degassed? temp_check->degas_check Yes temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_sol No success Improved Yield degas_check->success Yes degas_sol Degas solvents thoroughly (sparging). Use multiple vacuum/inert gas cycles. degas_check->degas_sol No cat_sol->base_check base_sol->temp_check temp_sol->degas_check degas_sol->success

Caption: A troubleshooting workflow for failed Suzuki coupling reactions.

Table 1: Recommended Conditions for Suzuki Coupling of this compound

ComponentRecommendationRationale & Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective precursors that are reduced in situ to the active Pd(0) species.[2][7]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosBulky, electron-rich dialkylbiarylphosphine ligands are highly effective for activating C-Cl bonds by promoting the formation of the active monoligated palladium(0) species.[1][2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, LiOᵗBuStrong, non-nucleophilic inorganic bases are often effective. The choice of base can be critical and screening is recommended.[1][2]
Solvent Dioxane/H₂O, Toluene (B28343)/H₂O, THF/H₂OA mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[1]
Temperature 80 - 110 °CHigher temperatures are generally required to facilitate the difficult oxidative addition of the C-Cl bond.[2]
Guide 2: Buchwald-Hartwig Amination

Problem: Low C-N Coupling Efficiency.

Similar to Suzuki coupling, the main hurdles are C-Cl bond activation and potential catalyst inhibition. The choice of ligand and a strong, non-nucleophilic base are critical for success.

The Passivation Problem in Palladium Catalysis

G cluster_0 Desired Catalytic Cycle cluster_1 Inhibition Pathway A Pd(0)L B Oxidative Addition A->B Inhibit Inhibited Complex L-Pd(0)-Pyridine A->Inhibit Coordination C Ar-Pd(II)-Cl(L) B->C D Reductive Elimination C->D E Product Ar-Nu D->E E->A Py Pyridine Nitrogen (Lewis Base) Py->Inhibit

Caption: The pyridine nitrogen can inhibit the Pd(0) catalyst, preventing it from entering the catalytic cycle.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound

ComponentRecommendationRationale & Citation
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard, reliable palladium precursors for Buchwald-Hartwig amination.[8][9]
Ligand Josiphos-type ligands, Xantphos These ligands have proven effective for the amination of challenging heteroaryl chlorides.
Base NaOᵗBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reaction.[10]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typically used.
Temperature 80 - 110 °CElevated temperatures are generally necessary to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This is a representative protocol adapted for challenging chloropyridine substrates and should be optimized for specific starting materials.[2]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add a small amount of the reaction solvent to this vial.

  • Inert Atmosphere: Seal the main reaction vial with a septum. Evacuate and backfill the vial with argon or nitrogen gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) (3 mL) and degassed water (0.6 mL) to the reaction mixture via syringe. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

G OA Oxidative Addition (Difficult Step) ArPdCl Ar-Pd(II)-Cl(L₂) OA->ArPdCl TM Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) TM->ArPdAr RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Coupled Product RE->Product ArPdAr->RE ArCl This compound ArCl->OA ArB Ar'B(OR)₂ ArB->TM Base Base Base->TM

Caption: The Suzuki cycle, highlighting the challenging oxidative addition step for this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and requires optimization based on the specific amine coupling partner.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., Xantphos, 0.025 mmol, 2.5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.) under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100 °C for 16-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Optimizing Amination of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the amination of 4-Amino-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

The most common and versatile method for the amination of this compound is the Palladium-Catalyzed Buchwald-Hartwig amination. This reaction is highly effective for coupling aryl halides with a wide range of primary and secondary amines.[1] While catalyst-free Nucleophilic Aromatic Substitution (SNAr) can be employed for some activated aryl chlorides, the electron-donating nature of the 4-amino group in the substrate makes the Buchwald-Hartwig approach generally more reliable and higher-yielding for this specific transformation.[2]

Q2: I am observing low to no conversion in my reaction. What are the likely causes?

Low or no conversion in the Buchwald-Hartwig amination of chloropyridines is a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the palladium catalyst to the carbon-chlorine bond is frequently the rate-limiting step. Key factors to investigate include:

  • Catalyst and Ligand Inactivity: The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for activating the C-Cl bond. Standard ligands are often ineffective.[3]

  • Insufficient Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-120 °C, to facilitate oxidative addition.[2]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be deactivated. A strictly inert atmosphere (Argon or Nitrogen) is essential.[3]

  • Impure Reagents or Solvents: Water and other impurities can interfere with the catalytic cycle. Ensure all reagents and solvents are anhydrous and degassed.[3]

  • Inappropriate Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[2]

Q3: What are common side reactions, and how can they be minimized?

A prevalent side reaction is hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. This occurs when the desired reductive elimination is slow, allowing for competing pathways. To suppress this:

  • Ligand Selection: Employ bulky, electron-rich ligands that promote rapid reductive elimination.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[3]

  • Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize water-related side reactions.[3]

Another potential side reaction is the formation of dimerized products . This can sometimes be influenced by the specific ligand and reaction conditions.

Q4: How can I purify the final aminated product?

Purification of the aminated pyridine (B92270) product typically involves standard laboratory techniques. After the reaction, a common workup includes:

  • Cooling the reaction mixture and diluting it with an organic solvent.

  • Filtering through a pad of celite to remove the palladium catalyst.

  • Washing the organic layer with water and brine.

  • Drying the organic phase over an anhydrous salt (e.g., sodium sulfate), followed by filtration and concentration under reduced pressure.

The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst system.Use a pre-catalyst or ensure the palladium source is active. Select a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, SPhos).
Insufficient reaction temperature.Increase the temperature in increments, typically to between 80-120 °C.[2]
Presence of oxygen.Ensure the reaction is conducted under a strictly inert atmosphere (Ar or N2).[3]
Impure reagents or solvents.Use anhydrous, degassed solvents and ensure all reagents are dry.
Inappropriate or weak base.Use a strong, non-nucleophilic base like NaOtBu. If a weaker base (e.g., K3PO4, Cs2CO3) is necessary due to substrate sensitivity, a more active catalyst system and higher temperatures may be required.[2]
Significant Hydrodehalogenation Slow reductive elimination.Choose a bulky, electron-rich ligand to accelerate this step.
Presence of water.Ensure all reagents and solvents are scrupulously dried.[3]
Sub-optimal amine concentration.Use a slight excess of the amine (1.2-1.5 equivalents).[3]
Difficulty in Purification Residual palladium catalyst.Filter the reaction mixture through a pad of celite after dilution with an organic solvent.
Complex mixture of byproducts.Optimize reaction conditions to improve selectivity before scaling up. Consider alternative purification techniques like preparative HPLC if column chromatography is insufficient.

Quantitative Data on Amination of 2-Chloropyridines

Note: The following data is for the amination of 2-chloropyridine (B119429) derivatives, which are analogous to this compound and provide a strong indication of expected outcomes.

Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
AnilinePd(OAc)2 (2)XPhos (4)NaOtBuToluene (B28343)10018>95(Adapted from[4])
MorpholinePd2(dba)3 (1)RuPhos (2)K3PO4Dioxane1102485-95(Adapted from[2])
n-HexylaminePd(OAc)2 (1.5)SPhos (3)Cs2CO3Toluene10016~90(Adapted from[5])
BenzylaminePd2(dba)3 (2)Josiphos (4)NaOtBuDioxane901280-90(Adapted from[6])
PyrrolidinePd(OAc)2 (2)BINAP (3)NaOtBuToluene8024>95(Adapted from[5])

Experimental Protocols

Detailed Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure that may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)2) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of the Reaction Vessel: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)2 (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere (e.g., in a glovebox).

  • Evacuation and Backfilling: Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the tube and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5-10 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aminated product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Amination start Start Reaction check_conversion Low or No Conversion? start->check_conversion side_reactions Significant Side Reactions? check_conversion->side_reactions No catalyst_issue Check Catalyst/Ligand Activity - Use pre-catalyst - Use bulky, electron-rich ligand check_conversion->catalyst_issue Yes hydrodehalogenation Hydrodehalogenation Observed side_reactions->hydrodehalogenation Yes product_ok Successful Amination side_reactions->product_ok No temp_issue Increase Temperature (80-120 °C) catalyst_issue->temp_issue atmosphere_issue Ensure Inert Atmosphere (Ar or N2) temp_issue->atmosphere_issue reagent_issue Use Anhydrous/Degassed Reagents and Solvents atmosphere_issue->reagent_issue base_issue Use Strong Base (e.g., NaOtBu) reagent_issue->base_issue base_issue->start Re-run Reaction optimize_ligand Optimize Ligand (Bulky, electron-rich) hydrodehalogenation->optimize_ligand optimize_amine Use Slight Excess of Amine (1.2-1.5 equiv.) hydrodehalogenation->optimize_amine dry_conditions Ensure Strict Anhydrous Conditions hydrodehalogenation->dry_conditions optimize_ligand->start Re-run Reaction optimize_amine->start Re-run Reaction dry_conditions->start Re-run Reaction Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle for Amination of this compound pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd_complex L2Pd(II)(Ar)Cl oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (+ R2NH, - Base-H+Cl-) pd_complex->amine_coordination amido_complex L2Pd(II)(Ar)(NR2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination beta_hydride Beta-Hydride Elimination amido_complex->beta_hydride reductive_elimination->pd0 Regeneration product Ar-NR2 (Product) reductive_elimination->product hydrodehalogenated Ar-H (Hydrodehalogenation) beta_hydride->hydrodehalogenated

References

Stability of 4-Amino-2-chloropyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-2-chloropyridine under acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals to address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a crystalline solid that is generally stable under standard storage conditions (cool, dry, and dark place).[1] However, its stability can be compromised by exposure to harsh acidic or basic conditions, leading to degradation. The presence of both an amino group and a chlorine atom on the pyridine (B92270) ring makes the molecule susceptible to nucleophilic substitution reactions.[2]

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the pyridine nitrogen and the amino group can be protonated. While protonation of the ring nitrogen can decrease the ring's electron density, the overall stability in acidic media is expected to be moderate. However, prolonged exposure to strong acids and elevated temperatures may lead to slow hydrolysis of the chloro group to yield 4-amino-2-hydroxypyridine.

Q3: Is this compound stable in basic solutions?

This compound is susceptible to degradation under basic conditions. The electron-withdrawing nature of the pyridine ring nitrogen makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by hydroxide (B78521) ions.[3][4] This can lead to the hydrolysis of the chloro group, forming 4-amino-2-hydroxypyridine. The rate of this hydrolysis is expected to increase with temperature and the concentration of the base.

Q4: What are the likely degradation products of this compound?

The primary degradation product under both acidic and basic hydrolytic conditions is expected to be 4-amino-2-hydroxypyridine . Under more forceful degradation conditions, further decomposition of the pyridine ring could occur, but identifying these secondary degradants would require specific analytical studies.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a sample stored in solution. Degradation of this compound.1. Check the pH of the solution. Acidic or basic conditions can cause hydrolysis. 2. Analyze a freshly prepared sample as a control. 3. If degradation is confirmed, consider adjusting the pH of your formulation to be near neutral or store the solution at a lower temperature.
Loss of assay of this compound over time in a formulation. Instability of the compound in the formulation matrix.1. Conduct a forced degradation study to identify the key factors causing instability (pH, excipients, light, temperature). 2. Evaluate the compatibility of this compound with other components in your formulation.
Discoloration of the this compound solution. Formation of degradation products or impurities.1. Characterize the colored species using techniques like LC-MS to identify potential degradation products. 2. Review the storage conditions and protect the solution from light and air (oxygen).

Predicted Stability Summary

Condition Parameter Expected Stability Potential Primary Degradation Product
Acidic 0.1 M HCl, Room TemperatureModerate4-amino-2-hydroxypyridine (slow formation)
0.1 M HCl, Elevated TemperatureLow4-amino-2-hydroxypyridine (accelerated formation)
Basic 0.1 M NaOH, Room TemperatureLow4-amino-2-hydroxypyridine (moderate formation)
0.1 M NaOH, Elevated TemperatureVery Low4-amino-2-hydroxypyridine (rapid formation)
Neutral Aqueous solution, Room TemperatureHighMinimal degradation expected

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature and another sample at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature and another sample at 60°C for a specified period.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

A general HPLC method for the analysis of this compound and its potential degradation products is described below. Method optimization may be required.[5][6][7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute any degradation products. A typical gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Species A->B + H+ C 4-Amino-2-hydroxypyridine (slow hydrolysis) B->C + H2O - HCl D This compound E Meisenheimer-like Intermediate D->E + OH- F 4-Amino-2-hydroxypyridine (faster hydrolysis) E->F - Cl-

Caption: Proposed degradation pathways of this compound.

G start Start: this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc end End: Evaluate Degradation Profile hplc->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chloropyridine. The information is designed to address specific issues that may be encountered during experimentation, with a focus on managing toxic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The two most prevalent and economically viable methods for synthesizing this compound are:

  • The Nitration-Reduction of 2-Chloropyridine (B119429): This common approach uses inexpensive 2-chloropyridine as the starting material. The process involves the N-oxidation of 2-chloropyridine, followed by nitration to introduce a nitro group at the 4-position, and subsequent reduction of the nitro group to an amino group.[1][2][3]

  • Synthesis from Isonicotinic Acid: This route begins with the more affordable isonicotinic acid. It involves N-oxidation, amination, chlorination, and finally a Hofmann degradation to yield the final product.[1][2][3]

Q2: What are the primary toxic byproducts I should be aware of during the synthesis of this compound?

A2: The primary toxic byproducts of concern are:

  • Isomeric Aminochloropyridines: Such as 2-amino-4-chloropyridine, which can be difficult to separate from the desired product.[1]

  • Incompletely Reduced Intermediates: The reduction of the 2-chloro-4-nitropyridine-N-oxide intermediate can sometimes be incomplete, leading to the formation of other toxic compounds.[1]

  • Azoxy and Azo Compounds: These can be formed as byproducts during the reduction of the nitro group, particularly under certain reaction conditions.[4][5]

  • Unreacted Starting Materials and Intermediates: Residual starting materials and intermediates can be present in the final product if the reaction does not go to completion.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of your reaction mixture to those of your starting materials and known intermediates, you can determine when the reaction is complete and avoid the formation of byproducts due to prolonged reaction times or incomplete reactions.

Q4: What are the general safety precautions I should take when handling aminopyridines and their byproducts?

A4: Aminopyridines are toxic and should be handled with care.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6] In case of exposure, seek immediate medical attention.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall yield after the final step. Incomplete reaction during any of the synthesis steps.Monitor each step closely using TLC to ensure the complete consumption of the starting material before proceeding to the next step.
Suboptimal reaction conditions (temperature, pressure, etc.).Review the experimental protocol and ensure that all reaction parameters are carefully controlled.
Loss of product during work-up and purification.Optimize the extraction and purification steps. Consider using alternative purification methods if significant loss is observed.
TLC analysis shows a significant amount of unreacted starting material. Insufficient reaction time or temperature.Increase the reaction time or temperature according to the protocol's recommendations.
Deactivated reagents or catalysts.Use fresh, high-purity reagents and ensure catalysts are active.
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Multiple spots on TLC plate after purification. Formation of isomeric byproducts (e.g., 2-amino-4-chloropyridine).Optimize the reaction conditions to favor the formation of the desired isomer. Purification can be challenging, but recrystallization or column chromatography with a suitable solvent system may help separate the isomers.
Incomplete reduction of the nitro group.Ensure the reduction step is carried out to completion by using a sufficient amount of the reducing agent and allowing for adequate reaction time. The presence of intermediates like 4-aminopyridine-N-oxide or azoxy/azo compounds can result from incomplete reduction.[9]
Unexpected peaks in NMR or other analytical data. Presence of residual solvents from the work-up.Ensure the product is thoroughly dried under vacuum to remove any residual solvents.
Contamination from starting materials or reagents.Use high-purity starting materials and reagents to minimize contamination.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Key Byproducts

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
This compoundC₅H₅ClN₂128.5690-94Off-white to slight yellow solid
2-Amino-4-chloropyridineC₅H₅ClN₂128.56129-132White to off-white crystalline powder
4-Aminopyridine-N-oxideC₅H₅N₂O110.11185-188White to off-white crystalline powder

Table 2: Summary of a Synthetic Route from 2-chloropyridine

Step Reaction Key Reagents Typical Yield
1N-Oxidation2-chloropyridine, Hydrogen Peroxide, Acetic AcidHigh
2Nitration2-chloropyridine-N-oxide, Nitric Acid, Sulfuric AcidGood
3Reduction2-chloro-4-nitropyridine-N-oxide, Iron powder, Acetic Acid91.3%[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloropyridine

This protocol is based on the nitration-reduction method.

Step 1: N-Oxidation of 2-Chloropyridine

  • In a suitable reaction vessel, dissolve 2-chloropyridine in acetic acid.

  • Slowly add 30% hydrogen peroxide to the solution while maintaining the temperature at approximately 50°C.[2]

  • Monitor the reaction by TLC until all the 2-chloropyridine has been consumed.

  • Upon completion, cool the reaction mixture and proceed to the next step.

Step 2: Nitration of 2-Chloropyridine-N-oxide

  • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Slowly add the nitrating mixture to the solution of 2-chloropyridine-N-oxide from Step 1, while keeping the temperature controlled.

  • Heat the reaction mixture as specified in your detailed laboratory procedure.

  • Monitor the formation of 2-chloro-4-nitropyridine-N-oxide by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter and wash the solid product.

Step 3: Reduction of 2-chloro-4-nitropyridine-N-oxide

  • To a suspension of 2-chloro-4-nitropyridine-N-oxide in a suitable solvent such as acetic acid, add iron powder.[10]

  • Heat the mixture to reflux for approximately 1.5 hours.[10]

  • Monitor the reaction by TLC until the starting material is no longer present.[10]

  • Cool the reaction mixture and adjust the pH to 7.0-8.0 with an aqueous sodium hydroxide (B78521) solution.[10]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene-cyclohexane).[10]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide H₂O₂/AcOH 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxide->2-Chloro-4-nitropyridine-N-oxide HNO₃/H₂SO₄ This compound This compound 2-Chloro-4-nitropyridine-N-oxide->this compound Fe/AcOH

Caption: Synthesis workflow for this compound from 2-Chloropyridine.

Byproduct_Formation 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide This compound This compound 2-Chloro-4-nitropyridine-N-oxide->this compound Desired Reduction Incomplete Reduction Incomplete Reduction 2-Chloro-4-nitropyridine-N-oxide->Incomplete Reduction Isomerization Isomerization This compound->Isomerization 4-Aminopyridine-N-oxide 4-Aminopyridine-N-oxide Incomplete Reduction->4-Aminopyridine-N-oxide Azoxy/Azo Compounds Azoxy/Azo Compounds Incomplete Reduction->Azoxy/Azo Compounds 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Isomerization->2-Amino-4-chloropyridine

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Detected start->impurities incomplete_reaction Check for incomplete reaction (TLC) low_yield->incomplete_reaction Yes check_reagents Verify reagent/catalyst activity low_yield->check_reagents No isomer_formation Isomeric byproducts suspected? impurities->isomer_formation Yes incomplete_reduction Incomplete reduction suspected? impurities->incomplete_reduction No optimize_conditions Optimize reaction time/temperature incomplete_reaction->optimize_conditions optimize_purification Optimize purification (recrystallization/chromatography) isomer_formation->optimize_purification Yes prolong_reduction Increase reducing agent/reaction time incomplete_reduction->prolong_reduction Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Regioselective Functionalization of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of 4-amino-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what factors influence regioselectivity?

A1: this compound has three primary sites for functionalization: the 2-position (C2-Cl), the amino group at C4, and the C-H bonds at the C3, C5, and C6 positions. The regioselectivity of functionalization is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed.

  • C2-Position: The chlorine atom at the C2 position is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and is a prime site for palladium-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of the pyridine (B92270) nitrogen activates this position for nucleophilic attack.

  • C4-Amino Group: The amino group is nucleophilic and can undergo reactions typical of primary amines, such as acylation and protection (e.g., with a Boc group).[1] Protecting the amino group is often a crucial step to prevent unwanted side reactions and to direct reactivity to other positions on the ring.

  • C-H Bonds (C3, C5, C6): These positions can be functionalized through methods like directed ortho-metalation (DoM) or transition metal-catalyzed C-H activation. The regioselectivity of C-H functionalization is often dictated by the presence of a directing group.

Logical Relationship of Influencing Factors

cluster_factors Factors Influencing Regioselectivity Reaction_Type Reaction Type (e.g., Cross-coupling, Lithiation, C-H Activation) Regioselectivity Regioselectivity of Functionalization Reaction_Type->Regioselectivity Electronic_Effects Electronic Effects (e.g., Inductive, Resonance) Electronic_Effects->Regioselectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Reaction_Conditions Reaction Conditions (Catalyst, Ligand, Solvent, Temperature) Reaction_Conditions->Regioselectivity

Caption: Factors governing the regioselectivity of this compound functionalization.

Q2: How can I selectively functionalize the C2 position of this compound?

A2: Selective functionalization at the C2 position is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination. The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity, especially when other reactive sites are present. For instance, in dihalopyridines, specific ligands can direct the coupling to the C2 position.

Experimental Workflow for Selective C2 Functionalization

cluster_workflow Workflow for Selective C2 Functionalization Start Start: This compound Protection Protect C4-Amino Group (e.g., Boc anhydride) Start->Protection Optional but recommended Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) Protection->Coupling Deprotection Deprotect C4-Amino Group (e.g., TFA or HCl) Coupling->Deprotection End Product: C2-Functionalized 4-Aminopyridine Deprotection->End

Caption: General workflow for selective C2 functionalization.

Q3: Is it possible to achieve functionalization at the C3 or C5 position, and how?

A3: Yes, functionalization at the C3 and C5 positions can be achieved through directed ortho-metalation (DoM) and C-H activation strategies.

  • Directed ortho-Metalation (DoM): The amino group at C4 can act as a directing group. However, direct lithiation of this compound can be challenging. A common strategy involves protecting the amino group (e.g., as a pivalamide) to enhance its directing ability and prevent reaction at the amine itself. The choice of the lithiating agent is crucial; for instance, BuLi-LiDMAE has been shown to promote regioselective C2 lithiation of 4-chloropyridine, while LDA can lead to lithiation at other positions.[2]

  • C-H Activation: Transition metal-catalyzed C-H activation offers a direct method for functionalizing these positions. The regioselectivity is often controlled by a directing group. For pyridine derivatives, various directing groups can be temporarily installed to guide the catalyst to a specific C-H bond.

Troubleshooting Guides

Problem 1: Low yield in Suzuki-Miyaura coupling at the C2 position.

Possible Cause Troubleshooting Step
Catalyst deactivation Ensure strictly anaerobic conditions. Use fresh, high-purity catalyst and ligands. Consider using pre-catalysts that are more air-stable.
Poor ligand choice Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. For electron-rich anilines, bulky, electron-rich ligands are often effective.[3]
Inappropriate base or solvent Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene (B28343), DMF).[4] The choice can significantly impact reaction rate and yield.
Low reactivity of the boronic acid Use boronic esters (e.g., pinacol (B44631) esters) which can be more stable and reactive. Ensure the boronic acid is pure and dry.

Quantitative Data: Effect of Ligand on Suzuki-Miyaura Coupling of Dichloropyridines

Ligand Catalyst System Selectivity (C2:C4) Yield (%) Reference
dppfPd(OAc)₂>99:195[5]
QPhosPd₂(dba)₃1:460[5]
IPrPd(OAc)₂1:>9985[5]

Problem 2: Lack of regioselectivity in Buchwald-Hartwig amination.

Possible Cause Troubleshooting Step
Reaction temperature too high Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. For 2,4-dichloropyridine, amination at C2 can be achieved at lower temperatures, while C4 substitution requires higher temperatures.[6]
Incorrect ligand-to-metal ratio Optimize the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is used, but this can be substrate-dependent.
Steric hindrance If the incoming amine is very bulky, it may favor the more sterically accessible position. Consider a less hindered amine if possible, or a different catalytic system.

Quantitative Data: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

Amine Catalyst System Temperature (°C) Selectivity (C2:C4) Yield (%) Reference
AnilinePd₂(dba)₃ / Xantphos80>95:5 (at C2)92[6]
MorpholinePd(OAc)₂ / BINAP100>95:5 (at C2)88[6]
Aniline (on 2-amino-4-chloropyridine)Pd₂(dba)₃ / Xantphos110>95:5 (at C4)85[6]

Problem 3: Poor regioselectivity in directed ortho-metalation (DoM).

Possible Cause Troubleshooting Step
Incorrect lithiating agent The choice of base is critical. For 4-chloropyridine, BuLi-LiDMAE promotes C2 lithiation, while LDA can lead to other isomers.[2] Screen different lithium amide bases (LDA, LiTMP) or alkyllithiums in the presence of additives.
Temperature not optimal Lithiation reactions are highly temperature-sensitive. Ensure the reaction is maintained at the optimal low temperature (typically -78 °C) to prevent side reactions and loss of selectivity.
Ineffective directing group The directing ability of the C4-amino group may be insufficient. Protect the amine as an amide (e.g., pivaloyl or carbamate) to enhance its directing effect.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2

This protocol is a general guideline for the Suzuki-Miyaura coupling of a protected this compound with an arylboronic acid, favoring substitution at the C2 position.

Materials:

  • N-Boc-4-amino-2-chloropyridine (1 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-amino-2-chloropyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

  • The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with HCl in dioxane.

Protocol 2: Regioselective Buchwald-Hartwig Amination at C2

This protocol describes a general procedure for the amination of this compound at the C2 position. Prior protection of the C4-amino group is highly recommended.

Materials:

  • N-Boc-4-amino-2-chloropyridine (1 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry reaction vessel.

  • Add the anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add N-Boc-4-amino-2-chloropyridine, the amine, and NaOt-Bu.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

  • Deprotect the C4-amino group as described in Protocol 1.

References

Troubleshooting low conversion rates in 4-Amino-2-chloropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing low conversion rates and other issues in reactions involving 4-Amino-2-chloropyridine. The following information is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My reaction with this compound is showing very low or no conversion. What are the general factors I should consider?

A1: Low reactivity is a common issue when working with this compound, particularly in palladium-catalyzed cross-coupling reactions. The primary reasons for low or no conversion include:

  • Inherent Low Reactivity: The C-Cl bond in chloropyridines is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step in catalytic cycles more challenging.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalyst. The amino group at the 4-position can also contribute to this effect.

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect choice of base or solvent, or the presence of oxygen and moisture can significantly hinder the reaction progress.

  • Poor Quality of Reagents: Degradation or impurities in this compound, the coupling partner, or solvents can negatively impact the reaction.

To troubleshoot, a systematic evaluation of the catalyst system, base, solvent, and reaction setup is crucial.

Suzuki-Miyaura Coupling

Q2: I am experiencing low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. How can I improve the conversion rate?

A2: Low yields in the Suzuki-Miyaura coupling of this compound are often due to its lower reactivity. Here are key parameters to optimize:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to use more active catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands. These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.

  • Choice of Base: The base is crucial for the activation of the boronic acid in the transmetalation step. Strong, non-nucleophilic inorganic bases are often effective.

  • Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often optimal.

  • Temperature: Higher temperatures are generally required to activate the C-Cl bond.

  • Inert Atmosphere: Thoroughly degassing the solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) is critical to prevent catalyst oxidation.

Q3: My Suzuki-Miyaura reaction is producing significant side products like homocoupled boronic acid and protodeboronation. How can I minimize these?

A3: The formation of byproducts is a common issue, especially under forcing reaction conditions.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex. To mitigate this, you can:

    • Use anhydrous solvents and reagents where possible.

    • Employ boronic esters (e.g., pinacol (B44631) esters) which are more stable.

    • Use a less nucleophilic or weaker base, although this might require a more active catalyst.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium. To minimize homocoupling:

    • Ensure the reaction is thoroughly degassed.

    • Use a Pd(0) source directly or an efficient pre-catalyst system to avoid the presence of Pd(II) species that can promote homocoupling.

Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Chloropyridines

Catalyst/Pre-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001895
Pd(OAc)₂XPhosK₃PO₄t-AmylOH1001698
Pd(OAc)₂RuPhosK₃PO₄t-AmylOH1001297
PEPPSI-IPrK₂CO₃Dioxane/H₂O80492
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285
Pd(TPP)₂Cl₂K₃PO₄Acetonitrile/H₂OAmbient24Quantitative

Note: Yields are for 2-chloropyridine (B119429) and are representative. Optimization for this compound may be required.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, 3-5 mL) to the reaction mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Logic for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst system active enough? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes action_catalyst Use bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading. check_catalyst->action_catalyst No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes action_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->action_base No check_byproducts Are byproducts (protodeboronation, homocoupling) present? check_conditions->check_byproducts Yes action_conditions Increase temperature (80-120 °C). Ensure thorough degassing. check_conditions->action_conditions No action_byproducts Use boronic esters. Ensure inert atmosphere. check_byproducts->action_byproducts Yes solution Improved Yield check_byproducts->solution No action_catalyst->check_base action_base->check_conditions action_conditions->check_byproducts action_byproducts->solution Buchwald_Troubleshooting start Low Conversion in Buchwald-Hartwig Amination check_catalyst Is the catalyst system appropriate for C-Cl activation? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes action_catalyst Use bulky, electron-rich ligands (RuPhos, BrettPhos). Consider a pre-catalyst. check_catalyst->action_catalyst No check_hydrodehalogenation Is hydrodehalogenation a major byproduct? check_base->check_hydrodehalogenation Yes action_base Use a strong, non-nucleophilic base (NaOtBu). check_base->action_base No action_hydrodehalogenation Use slight excess of amine. Ensure anhydrous conditions. check_hydrodehalogenation->action_hydrodehalogenation Yes solution Improved Yield check_hydrodehalogenation->solution No action_catalyst->check_base action_base->check_hydrodehalogenation action_hydrodehalogenation->solution

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 4-Amino-2-chloropyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 4-Amino-2-chloropyridine, alongside the related pyridine (B92270) derivatives, 2-chloropyridine (B119429) and 4-aminopyridine (B3432731). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the spectral features that differentiate these molecules. The analysis is supported by a combination of experimental and predicted spectral data, presented in a clear, tabular format for ease of comparison.

Introduction to NMR Spectroscopy in Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development. It provides detailed information about the molecular structure of organic compounds, enabling researchers to confirm the identity and purity of synthesized molecules, elucidate the structure of unknown compounds, and study intermolecular interactions. The chemical shifts (δ), coupling constants (J), and multiplicities of signals in ¹H and ¹³C NMR spectra offer a unique fingerprint for a given molecule.

In this guide, we focus on this compound, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its NMR spectra with those of simpler, related structures—2-chloropyridine and 4-aminopyridine—we can dissect the electronic effects of the amino and chloro substituents on the pyridine ring's magnetic environment.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, 2-chloropyridine, and 4-aminopyridine. It is important to note that while the data for 2-chloropyridine and 4-aminopyridine are based on experimental observations, the data for this compound are predicted values due to the limited availability of public experimental spectra. These predictions provide a reasonable approximation for comparative purposes.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonMultiplicityChemical Shift (δ) ppmCoupling Constant (J) Hz
This compound (Predicted, in CDCl₃)H-3s6.65-
H-5d6.785.6
H-6d7.955.6
-NH₂br s4.50-
2-Chloropyridine (Experimental, in CDCl₃)H-3ddd7.237.5, 4.8, 0.9
H-4ddd7.647.5, 7.5, 2.0
H-5ddd7.327.5, 4.8, 0.7
H-6ddd8.394.8, 2.0, 0.9
4-Aminopyridine (Experimental, in DMSO-d₆)H-2, H-6d7.996.5
H-3, H-5d6.486.5
-NH₂s6.03-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ) ppm
This compound (Predicted, in CDCl₃)C-2151.0
C-3109.5
C-4154.0
C-5110.0
C-6150.5
2-Chloropyridine (Experimental, in CDCl₃)C-2150.3
C-3124.3
C-4138.9
C-5122.8
C-6149.7
4-Aminopyridine (Experimental, in DMSO-d₆)C-2, C-6150.0
C-3, C-5108.0
C-4154.5

Experimental Protocol: NMR Spectroscopy of Pyridine Derivatives

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like the pyridine derivatives discussed.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter to avoid broadening of the spectral lines.

2. NMR Instrument Setup:

  • The spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended for good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

  • Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.

  • Spectral Width: A spectral width of around 200-240 ppm is standard for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final comparative analysis of NMR spectra.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Comparison Sample Weigh and Dissolve Sample Solvent Choose Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer NMR Spectrometer Setup (Tune & Shim) Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FT Fourier Transformation H1_Acquisition->FT C13_Acquisition->FT Correction Phase and Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Interpretation Interpretation of Spectra (δ, J, Multiplicity) Referencing->Interpretation Comparison Comparative Analysis with Alternatives Interpretation->Comparison Conclusion Structural Elucidation & Conclusion Comparison->Conclusion

Caption: Workflow for NMR spectral analysis of small molecules.

Conclusion

The comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its analogues, 2-chloropyridine and 4-aminopyridine, reveals the distinct electronic influences of the amino and chloro substituents on the pyridine ring. The electron-donating amino group generally causes an upfield shift (lower δ values) of the ring protons and carbons, while the electron-withdrawing chloro group leads to a downfield shift (higher δ values). This guide provides a foundational understanding of the NMR characteristics of these compounds, which is crucial for their identification and use in further chemical synthesis and drug development endeavors. The provided experimental protocol offers a standardized approach for obtaining reliable and high-quality NMR data for such molecules.

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 4-Amino-2-chloropyridine, a crucial building block in medicinal chemistry, against its structural analog, 2-Aminopyridine. This objective comparison, supported by experimental data from the NIST Mass Spectrometry Data Center, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and 2-Aminopyridine, both obtained under electron ionization, reveal distinct fragmentation pathways influenced by their respective substituents. While both molecules exhibit cleavage of the pyridine (B92270) ring, the presence of the chlorine atom in this compound introduces unique fragmentation channels.

The molecular ion of this compound is observed with its characteristic isotopic pattern for chlorine. Key fragmentation steps involve the loss of chlorine, hydrogen cyanide (HCN), and subsequent ring fissions. In contrast, the fragmentation of 2-Aminopyridine is primarily dominated by the loss of HCN and cyanoacetylene (B89716) (HCCCN), characteristic of the pyridine ring itself, followed by the expulsion of a hydrogen radical from the amino group.

Below is a summary of the prominent mass-to-charge ratios (m/z) and their relative intensities for the major fragments of both compounds.

m/z Relative Intensity (%) in this compound Relative Intensity (%) in 2-Aminopyridine Plausible Fragment Identity
13035-[M+2]•+ of this compound (³⁷Cl isotope)
128100-[M]•+ of this compound (³⁵Cl isotope)
94-100[M]•+ of 2-Aminopyridine
9365-[M-Cl]⁺
67-75[M-HCN]•+
6640-[M-Cl-HCN]⁺
401520Small ring fragments

Table 1. Comparison of the major mass spectral fragments of this compound and 2-Aminopyridine. Data sourced from the NIST WebBook.[1][2]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([C₅H₅ClN₂]•+), which then undergoes a series of dissociation reactions. The following diagram illustrates the proposed major fragmentation pathways.

fragmentation_pathway M This compound [C₅H₅ClN₂]•+ m/z = 128/130 F1 [C₅H₅N₂]⁺ m/z = 93 M->F1 - Cl• F3 [C₅H₄N]⁺ m/z = 78 M->F3 - NH₂• - Cl• F2 [C₄H₃N]⁺ m/z = 66 F1->F2 - HCN F4 [C₃H₂]⁺ m/z = 38 F2->F4 - C₂H₂

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of a small molecule like this compound.

1. Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source is utilized.[3][4]

2. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)[3]

  • Electron Energy: 70 eV (a standard energy that allows for reproducible fragmentation and comparison with library spectra)[3]

  • Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Mass Range: m/z 35-300 (to encompass the molecular ion and expected fragments)

  • Scan Speed: 1000-2000 amu/s

4. Data Acquisition:

  • For GC-MS: An appropriate GC column (e.g., a non-polar or medium-polarity column) and temperature program are selected to ensure good separation and peak shape. The sample is injected into the GC, and the mass spectrometer acquires spectra across the elution of the peak corresponding to this compound.

  • For Direct Insertion Probe: A small amount of the sample solution is applied to the probe tip. The solvent is allowed to evaporate, and the probe is inserted into the ion source. The probe is heated gradually to volatilize the sample, and mass spectra are continuously acquired.

5. Data Analysis:

  • The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.

  • The fragmentation pattern is interpreted to deduce the structure of the molecule, often aided by comparison to spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.[1]

This guide provides a foundational understanding of the mass spectral behavior of this compound. Researchers are encouraged to adapt the provided protocol to their specific instrumentation and experimental needs to achieve optimal results in their structural elucidation endeavors.

References

A Comparative Guide to the Synthesis of 4-Amino-2-chloropyridine: Nitration vs. Amination Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Amino-2-chloropyridine is a crucial building block in the pharmaceutical and agrochemical industries, valued for its role in the development of a wide range of products, from novel therapeutics to advanced crop protection agents.[1][2][3][4] This guide provides a detailed comparison of two primary synthetic routes to this important compound: the traditional nitration pathway and a modern catalytic amination approach.

This analysis presents a side-by-side view of the methodologies, supported by experimental data, to inform the selection of the most suitable synthesis strategy based on factors such as yield, scalability, cost, and safety.

At a Glance: Nitration vs. Amination

FeatureNitration RouteAmination Route (Buchwald-Hartwig)
Starting Material 2-Chloropyridine2,4-Dichloropyridine
Key Transformation Nitration of pyridine (B92270) N-oxide followed by reductionPalladium-catalyzed amination
Overall Yield ~69%[5]Potentially high, but dependent on catalyst efficiency
Reagents & Conditions Strong acids (H₂SO₄, HNO₃), reducing agents (e.g., Fe/CH₃COOH), multi-stepPalladium catalyst, specialized ligands, base, single-step from dichloropyridine
Selectivity Generally good, directed by the N-oxide groupHigh regioselectivity for the C4 position is achievable
Scalability Well-established for industrial production[3]Potentially scalable, but catalyst cost and availability can be a factor
Advantages Uses inexpensive raw materials, well-documented procedures[3]High selectivity, milder reaction conditions, shorter route from dichloropyridine
Disadvantages Multi-step process, use of harsh and corrosive reagents, potential for isomeric impuritiesHigh cost of palladium catalyst and ligands, sensitivity to air and moisture

Nitration Route: A Well-Trodden Path

The synthesis of this compound via nitration is a long-established and widely practiced industrial method.[3] This multi-step process begins with the inexpensive and readily available 2-chloropyridine.

Logical Workflow of the Nitration Route

Nitration_Route Start 2-Chloropyridine Step1 N-Oxidation (e.g., H₂O₂) Start->Step1 Intermediate1 2-Chloropyridine-N-oxide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 2-Chloro-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Reduction (e.g., Fe, CH₃COOH) Intermediate2->Step3 End This compound Step3->End

Caption: Nitration route workflow.

Experimental Protocol: Nitration Route

Step 1: N-Oxidation of 2-Chloropyridine

  • Procedure: 2-Chloropyridine is reacted with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent. The reaction is typically heated to drive it to completion.

  • Reagents: 2-Chloropyridine, hydrogen peroxide (30%).

  • Yield: High yields, often exceeding 98%, have been reported for this step.

Step 2: Nitration of 2-Chloropyridine-N-oxide

  • Procedure: The 2-chloropyridine-N-oxide is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at controlled temperatures.

  • Reagents: 2-Chloropyridine-N-oxide, concentrated nitric acid, concentrated sulfuric acid.

  • Yield: This step is crucial for introducing the nitro group at the 4-position and proceeds with good yield.

Step 3: Reduction of 2-Chloro-4-nitropyridine-N-oxide

  • Procedure: The nitro group of 2-chloro-4-nitropyridine-N-oxide is reduced to an amino group. A common method involves the use of iron powder in acetic acid.

  • Reagents: 2-Chloro-4-nitropyridine-N-oxide, iron powder, glacial acetic acid.

  • Yield: The reduction step is generally efficient, with reported yields as high as 91.3%.

Quantitative Data: Nitration Route
StepStarting MaterialProductReagentsYield
1. N-Oxidation2-Chloropyridine2-Chloropyridine-N-oxideH₂O₂>98%
2. Nitration2-Chloropyridine-N-oxide2-Chloro-4-nitropyridine-N-oxideHNO₃, H₂SO₄Not specified
3. Reduction2-Chloro-4-nitropyridine-N-oxideThis compoundFe, CH₃COOH91.3%
Overall 2-Chloropyridine This compound ~69% [5]

Amination Route: A Modern Approach with High Selectivity

A more direct route to this compound involves the amination of 2,4-dichloropyridine. The primary challenge in this approach is achieving regioselectivity, as nucleophilic attack can occur at either the C2 or C4 position. While traditional nucleophilic aromatic substitution (SNAr) often leads to a mixture of isomers, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a highly selective alternative.[6]

Logical Workflow of the Amination Route

Amination_Route Start 2,4-Dichloropyridine Step1 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Ammonia (B1221849) source) Start->Step1 End This compound Step1->End

Caption: Amination route workflow.

Experimental Protocol: Buchwald-Hartwig Amination
  • Procedure: 2,4-Dichloropyridine is reacted with an ammonia surrogate (e.g., benzophenone (B1666685) imine, which is later hydrolyzed) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction is carried out under an inert atmosphere.

  • Reagents: 2,4-Dichloropyridine, ammonia equivalent (e.g., benzophenone imine), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu).

Quantitative Data: Amination Route (Regioselectivity Comparison)

While a direct yield for the synthesis of this compound via Buchwald-Hartwig amination is not explicitly detailed in the search results, the regioselectivity of amination on a similar substrate highlights the advantage of the catalytic approach over traditional SNAr.

MethodSubstrateAmineC4:C2 Isomer Ratio
SNAr 6-aryl-2,4-dichloropyrimidineDibutylamine70:30
Buchwald-Hartwig 6-aryl-2,4-dichloropyrimidineDibutylamine>99:1

This data strongly suggests that the Buchwald-Hartwig amination can provide a much cleaner reaction profile, minimizing the formation of the undesired 2-amino-4-chloropyridine (B16104) isomer and simplifying purification.

Conclusion

The choice between the nitration and amination routes for the synthesis of this compound depends on the specific priorities of the researcher or organization.

  • The nitration route is a robust, well-established, and cost-effective method suitable for large-scale industrial production, despite its multi-step nature and use of harsh reagents.[3]

  • The amination route , particularly through Buchwald-Hartwig cross-coupling, offers a more elegant and highly selective pathway from 2,4-dichloropyridine.[6] This method is advantageous for applications where high purity is critical and can be a more efficient route in terms of step economy. However, the high cost of the catalyst and ligands may be a limiting factor for large-scale synthesis.

Future research and process optimization may further bridge the gap between these two methodologies, potentially leading to more cost-effective and sustainable catalytic amination processes for the industrial production of this vital chemical intermediate.

References

A Comparative Guide to the Reactivity of 4-Amino-2-chloropyridine and 2-amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, substituted pyridines are invaluable scaffolds for the development of novel therapeutic agents. The strategic functionalization of these heterocycles is paramount for tuning their biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the reactivity of two commercially significant aminohalopyridine building blocks: 4-Amino-2-chloropyridine and 2-amino-4-bromopyridine (B18318).

This comparison focuses on three critical classes of reactions central to drug discovery and development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The analysis is supported by fundamental principles of chemical reactivity and illustrative experimental data to guide researchers in selecting the optimal substrate and reaction conditions for their synthetic campaigns.

Theoretical Framework of Reactivity

The chemical behavior of this compound and 2-amino-4-bromopyridine is dictated by a combination of electronic and steric factors, primarily the nature of the halogen, its position relative to the activating pyridine (B92270) nitrogen, and the electronic influence of the amino group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. In these positions, the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. In this compound, the chlorine atom is at the activated 2-position. Similarly, in 2-amino-4-bromopyridine, the bromine atom is at the activated 4-position. While fluorine is typically the most reactive halogen in SNAr reactions due to its high electronegativity, chlorine and bromine often exhibit comparable reactivity on activated heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is a critical factor, with weaker bonds leading to faster reactions. The general trend for carbon-halogen bond strength is C-Cl > C-Br > C-I. Consequently, aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides in these transformations. This suggests that 2-amino-4-bromopyridine will likely be the more reactive substrate in Suzuki and Buchwald-Hartwig couplings.

The electron-donating amino group can also influence the reactivity by increasing the electron density on the pyridine ring, which can affect the rate of oxidative addition.

cluster_0 Reactivity Comparison cluster_1 Reaction Types This compound This compound SNAr Nucleophilic Aromatic Substitution (SNAr) This compound->SNAr Activated C2 Position Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Less Reactive C-Cl Bond Buchwald Buchwald-Hartwig Amination This compound->Buchwald Less Reactive C-Cl Bond 2-amino-4-bromopyridine 2-amino-4-bromopyridine 2-amino-4-bromopyridine->SNAr Activated C4 Position 2-amino-4-bromopyridine->Suzuki More Reactive C-Br Bond 2-amino-4-bromopyridine->Buchwald More Reactive C-Br Bond start Start combine Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base start->combine inert Establish Inert Atmosphere combine->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end Characterized Product purify->end

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4-amino-2-chloropyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential in therapeutic areas such as oncology and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their activity as kinase inhibitors and antimicrobial agents. The information is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Kinase Inhibition: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The following sections compare the inhibitory activities of these derivatives against key kinase targets.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many human cancers.

One notable example is N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BMS-777607. SAR studies have shown that substitution at the 3-position of the pyridine (B92270) ring enhances enzyme potency, while modifications at the 4-position of the pyridone moiety can improve aqueous solubility and kinase selectivity.[1]

Table 1: In Vitro Activity of this compound Derivatives as c-Met Kinase Inhibitors

Compound IDR1 (Pyridine 3-position)R2 (Pyridone 4-position)c-Met IC50 (nM)VEGFR-2 IC50 (nM)Reference
BMS-777607 ClOEt3.91.9[1]
Analog 1 HOEt2515[1]
Analog 2 ClOH4.52.2[1]

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation initiates several downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, ultimately leading to cell proliferation, survival, and motility.[2][3][4][5]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->cMet

Caption: c-Met signaling pathway and the inhibitory action of derivatives.

EGFR and PIM Kinase Inhibition

While the core scaffold is this compound, related structures like 4-aminopyrimidines share similar pharmacophoric features and have been explored as kinase inhibitors. For instance, 4-amino-2,6-dichloropyrimidine (B161716) derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

EGFR Signaling Pathway

EGFR signaling is crucial for cell growth and differentiation.[6][7] Ligand binding leads to receptor dimerization and activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[8][9]

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth, Proliferation, Survival ERK->Cell_Growth AKT Akt PI3K->AKT AKT->Cell_Growth Inhibitor 4-Aminopyrimidine Derivative Inhibitor->EGFR

Caption: EGFR signaling cascade and its inhibition.

PIM Kinase Signaling Pathway

PIM kinases are serine/threonine kinases involved in cell survival and proliferation, often downstream of the JAK/STAT pathway.[10][11][] They exert their effects by phosphorylating various substrates that regulate the cell cycle and apoptosis.[10][13][14]

PIM_Signaling_Pathway Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM BAD BAD PIM->BAD p27 p27 PIM->p27 Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Inhibitor 4-Aminopyrimidine Derivative Inhibitor->PIM

Caption: PIM kinase signaling and its downstream effects.

Antimicrobial Activity

A series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in vitro antimicrobial activity. The structure-activity relationship studies indicate that the nature and position of substituents on the aromatic aldehyde ring significantly influence the antimicrobial potency.

Table 2: Antimicrobial Activity (MIC, µg/mL) of 2-Amino-4-chloropyridine Schiff Base Derivatives

Compound IDSubstituent on AldehydeS. aureusB. cereusE. coliA. flavusReference
3b 4-Hydroxy18202522[13]
3c 2,4-Dichloro16182019[13]
3d 4-Dimethylaminobenzyl20222825[13]
3f 4-Nitro17192321[13]
3g 3-Nitro19212623[13]

The results suggest that electron-withdrawing groups (e.g., chloro, nitro) and electron-donating groups (e.g., hydroxy, dimethylamino) at specific positions on the phenyl ring can enhance antimicrobial activity.[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro potency of compounds against a specific protein kinase.

Principle: This assay measures the phosphorylation of a peptide substrate by a kinase. The detection is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Inhibition of the kinase results in a decreased FRET signal.[15]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • Add the kinase, a biotinylated peptide substrate, and ATP to the wells of a microplate.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction by adding a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate to allow for binding.

  • Data Acquisition: Measure the TR-FRET signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Assay

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Kinase, Substrate, ATP, and Compound to Plate A->B C Incubate at Room Temperature B->C D Stop Reaction and Add TR-FRET Detection Reagents C->D E Incubate for Detection D->E F Read Plate and Measure TR-FRET Signal E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.[16]

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a sterile broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[17]

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[18]

  • Data Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for MIC Assay

MIC_Assay_Workflow A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate under Optimal Conditions C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

In Vitro Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

References

Comparative Antimicrobial Activity of 4-Amino-2-chloropyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of a series of 4-Amino-2-chloropyridine analogs, supported by experimental data. The focus is on a series of Schiff base derivatives synthesized from 2-amino-4-chloropyridine (B16104), offering insights into their structure-activity relationships.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyridine (B92270) and its derivatives have been identified as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Among these, this compound serves as a versatile building block for the synthesis of new chemical entities with potential therapeutic applications, including antimicrobial agents.[2] This guide focuses on the antimicrobial activity of a series of Schiff base analogs derived from 2-amino-4-chloropyridine, providing a comparative analysis of their efficacy against various bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of this compound Schiff Base Analogs

The antimicrobial activity of a series of sixteen Schiff base analogs of 2-amino-4-chloropyridine was evaluated using the agar-well diffusion method to determine the Minimum Inhibitory Concentration (MIC) in µg/mL. The compounds were tested against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The results are summarized in the tables below.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Gram-Positive Bacteria [1]

Compound IDSubstituent (R)Staphylococcus aureus (MTCC-7443)Bacillus cereus (MTCC-430)Bacillus licheniformis (MTCC-2465)
3a H161632
3b 4-OH8816
3c 2-OH8816
3d 4-Cl81616
3e 4-Br161632
3f 4-NO₂888
3g 2-NO₂8816
3h 3-NO₂161632
3i 4-OCH₃323232
3j 3-OH, 4-OCH₃161632
3k Furfuryl323264
3l Cinnamyl163232
3m 4-N(CH₃)₂161632
3n 4-CN323264
3o 3-Br, 5-Cl, 2-OH161616
3p 3,5-di-Cl, 2-OH161632
Rifampicin (Standard)444
Bacitracin (Standard)444

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Gram-Negative Bacteria [1]

Compound IDSubstituent (R)Escherichia coli (MTCC-7410)Acetobacter sp. (MTCC-3245)Pseudomonas aeruginosa (MTCC-7453)
3a H323264
3b 4-OH161632
3c 2-OH161632
3d 4-Cl161632
3e 4-Br323264
3f 4-NO₂81616
3g 2-NO₂161632
3h 3-NO₂323264
3i 4-OCH₃646464
3j 3-OH, 4-OCH₃323264
3k Furfuryl6464128
3l Cinnamyl326464
3m 4-N(CH₃)₂323264
3n 4-CN6464128
3o 3-Br, 5-Cl, 2-OH163232
3p 3,5-di-Cl, 2-OH323264
Rifampicin (Standard)448
Bacitracin (Standard)888

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Fungi [1]

Compound IDSubstituent (R)Penicillium expansum (MTTC-8241)Aspergillus flavus (MTCC-9606)Pichia anomala (MTCC-237)
3a H323264
3b 4-OH161632
3c 2-OH161632
3d 4-Cl161632
3e 4-Br323264
3f 4-NO₂81616
3g 2-NO₂161632
3h 3-NO₂323264
3i 4-OCH₃6464128
3j 3-OH, 4-OCH₃323264
3k Furfuryl6464128
3l Cinnamyl326464
3m 4-N(CH₃)₂323264
3n 4-CN6464128
3o 3-Br, 5-Cl, 2-OH163232
3p 3,5-di-Cl, 2-OH323264
Fluconazole (Standard)888

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard microbiological techniques and the methods described in the cited literature.

Synthesis of Schiff Base Analogs of this compound

The synthesis of the Schiff base analogs (Compounds 3a-p) involves the condensation reaction between 2-amino-4-chloropyridine and various substituted aldehydes.[1]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2_amino_4_chloropyridine 2-Amino-4-chloropyridine Solvent Ethanol Substituted_Aldehyde Substituted Aldehyde (R-CHO) Catalyst Glacial Acetic Acid (catalytic amount) Solvent->Catalyst Condition Reflux Catalyst->Condition Schiff_Base Schiff Base Analog Condition->Schiff_Base

Caption: Synthetic workflow for Schiff base analogs.

  • Starting Materials : 2-amino-4-chloropyridine and a variety of substituted aromatic aldehydes are used as the primary reactants.[1]

  • Reaction : Equimolar amounts of 2-amino-4-chloropyridine and the respective aldehyde are dissolved in a suitable solvent, such as ethanol.[1]

  • Catalysis : A catalytic amount of glacial acetic acid is added to the mixture to facilitate the condensation reaction.[1]

  • Reflux : The reaction mixture is refluxed for a period of 4-5 hours.[1]

  • Product Formation : The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the solid product is separated by filtration, washed, dried, and recrystallized to yield the pure Schiff base analog.[1]

Antimicrobial Susceptibility Testing: Agar-Well Diffusion Method

The in-vitro antimicrobial activity of the synthesized compounds was determined using the agar-well diffusion method.

G Start Prepare Standardized Microbial Inoculum Inoculate_Plates Inoculate Mueller-Hinton Agar (B569324) Plates Start->Inoculate_Plates Create_Wells Create Wells in Agar Inoculate_Plates->Create_Wells Add_Compounds Add Test Compounds, Standard, and Control to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Zones->Determine_MIC

Caption: Experimental workflow for the agar-well diffusion assay.

  • Media Preparation : Nutrient agar for bacteria and Czapek's-Dox agar for fungi are prepared and sterilized.[1]

  • Inoculum Preparation : A standardized suspension of the test microorganism (approximately 5 x 10⁵ CFU/mL) is prepared in sterile saline solution.[1]

  • Plate Inoculation : The surface of the agar plates is evenly inoculated with the microbial suspension using a sterile swab to create a lawn of growth.[1]

  • Well Creation : Sterile wells (e.g., 6 mm diameter) are punched into the agar plates.

  • Compound Application : Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO). Different concentrations of each compound are added to the respective wells.[1] A standard antibiotic (Rifampicin and Bacitracin for bacteria, Fluconazole for fungi) is used as a positive control, and DMSO is used as a negative control.[1]

  • Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 72 hours for fungi.[1]

  • Data Collection : The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The lowest concentration of the compound that shows a clear zone of inhibition is recorded as the Minimum Inhibitory Concentration (MIC).[1]

Proposed Mechanism of Action

While the precise molecular mechanism of action for this compound analogs has not been definitively elucidated in the reviewed literature, the antimicrobial activity of many nitrogen-containing heterocyclic compounds, including pyridine derivatives, is often attributed to their ability to interfere with essential cellular processes. A plausible mechanism, based on the activity of structurally related compounds, is the inhibition of bacterial DNA gyrase.[3][4]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication.[5][6] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.[6][7]

G Analog This compound Analog Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Analog->Gyrase Inhibition DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data presented in the tables, several structure-activity relationships can be inferred for this series of Schiff base analogs:

  • Influence of Electron-Withdrawing and Donating Groups : The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring of the Schiff base often leads to enhanced antimicrobial activity. For instance, compound 3f (4-NO₂) demonstrated the most potent activity against several bacterial and fungal strains.[1] Conversely, the presence of electron-donating groups like methoxy (B1213986) (OCH₃) in compound 3i resulted in diminished activity.[1]

  • Positional Isomerism : The position of the substituent on the phenyl ring also plays a role. For example, the 4-nitro substituted analog (3f ) was generally more active than the 2-nitro (3g ) and 3-nitro (3h ) analogs.[1]

  • Hydroxyl Group Substitution : The presence of a hydroxyl (OH) group at the ortho or para position (compounds 3c and 3b ) conferred good antimicrobial activity, comparable to or better than the unsubstituted analog (3a ).[1]

  • Halogen Substitution : Chloro-substitution at the para-position (3d ) resulted in significant activity, while the bromo-substituted analog (3e ) was less potent.[1]

Conclusion

This guide provides a comparative overview of the antimicrobial activity of a series of this compound Schiff base analogs. The presented data highlights the potential of this chemical scaffold in the development of new antimicrobial agents. The structure-activity relationship analysis suggests that the antimicrobial efficacy can be modulated by the nature and position of substituents on the aromatic ring of the Schiff base. Further research is warranted to explore a wider range of analogs, elucidate the precise mechanism of action, and evaluate their in vivo efficacy and toxicological profiles. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies in this promising area of drug discovery.

References

Purity Analysis of Commercial 4-Amino-2-chloropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance, directly impacting reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of commercial 4-Amino-2-chloropyridine, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] We will delve into common analytical methods for purity assessment, discuss potential impurities, and present a framework for comparing products from different suppliers.

Comparison of Commercial this compound

A survey of commercially available this compound from various suppliers reveals that the stated purity typically ranges from 97% to over 99%. While a comprehensive, independent experimental comparison is not publicly available, the following table summarizes the purity specifications as advertised by several chemical suppliers. It is crucial to note that the actual purity of a specific batch should always be confirmed by analyzing the certificate of analysis (CoA) provided by the supplier.

SupplierStated PurityAnalytical Method Cited
Supplier A (Representative)≥ 99%HPLC[1]
Supplier B (Representative)97%Not Specified[3]
Supplier C (Representative)>96.0%HPLC[4]
Supplier D (Representative)98% minNot Specified[2]

Note: This table is a representative summary based on publicly available data and does not constitute a direct endorsement or head-to-head experimental comparison of specific suppliers. Researchers should always request and scrutinize the lot-specific Certificate of Analysis.

Analytical Methodologies for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most cited method for determining the purity of this compound.[1][4] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be a valuable technique, particularly for identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for separating the main component from its potential impurities. A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for analyzing complex mixtures of pharmaceutical precursors.[5]

Detailed Experimental Protocol (Representative HPLC Method)

The following protocol is based on a published method for the analysis of this compound and serves as a starting point for developing a validated in-house method.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.[6]

  • Mobile Phase: An isocratic mixture of 45% Acetonitrile and 55% aqueous 0.05% Sulfuric Acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 200 nm.[6]

  • Injection Volume: 1 µL.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and water to a concentration of 1.0 mg/mL.[6]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weighing of This compound dissolution Dissolution in Acetonitrile/Water sample->dissolution injection Injection onto HPLC Column dissolution->injection separation Isocratic Elution injection->separation detection UV Detection (200 nm) separation->detection chromatogram Generation of Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for the purity analysis of this compound by HPLC.

Alternative and Complementary Techniques: GC-MS

For a comprehensive impurity profile, especially for identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. It is particularly well-suited for volatile and thermally stable compounds. While HPLC is generally preferred for routine purity assessment of compounds like this compound, GC-MS can be invaluable for identifying synthesis by-products and degradation products.[7]

Potential Impurities in Commercial this compound

The impurity profile of a chemical is often a fingerprint of its synthetic route. Understanding the common synthesis pathways for this compound can help in predicting potential impurities.

Common Synthetic Routes and Potential Impurities

  • From 2-Chloropyridine: This common method involves the nitration of 2-chloropyridine-N-oxide followed by reduction.[8]

    • Potential Impurities:

      • Unreacted 2-chloropyridine

      • 2-Chloro-4-nitropyridine (intermediate)

      • Other isomers formed during nitration

      • By-products from the reduction step

  • From Isonicotinic Acid: This route involves chlorination and amination reactions.[8]

    • Potential Impurities:

      • Isonicotinic acid (starting material)

      • Chlorinated intermediates

      • Amide intermediates

Logical Relationship of Impurity Formation

Impurity_Formation cluster_0 Route 1: From 2-Chloropyridine cluster_1 Route 2: From Isonicotinic Acid start1 2-Chloropyridine inter1 2-Chloro-4-nitropyridine-N-oxide start1->inter1 imp1 Unreacted 2-Chloropyridine start1->imp1 product This compound inter1->product imp2 Isomeric By-products inter1->imp2 start2 Isonicotinic Acid inter2 Chlorinated/Amide Intermediates start2->inter2 imp3 Unreacted Isonicotinic Acid start2->imp3 inter2->product imp4 Incomplete Reaction Intermediates inter2->imp4

Caption: Potential impurity sources from common synthetic routes of this compound.

Conclusion and Recommendations

The purity of commercial this compound is a critical parameter for its application in research and development. While suppliers generally offer high-purity grades, it is imperative for the end-user to perform their own purity assessment using a validated analytical method. HPLC is the industry standard for this purpose, and the provided protocol can serve as a valuable starting point. For a more in-depth analysis and identification of unknown impurities, complementary techniques such as GC-MS should be considered. A thorough understanding of the synthetic route of the purchased material can provide insights into potential impurities to watch for. Researchers are strongly advised to obtain and carefully review the lot-specific Certificate of Analysis and, where necessary, perform independent verification of purity to ensure the integrity of their experimental results.

References

Comparative Crystallographic Analysis of 4-Amino-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic data of 4-Amino-2-chloropyridine derivatives, offering a comparative analysis of their solid-state structures and the experimental protocols for their determination.

This guide provides a comprehensive overview of the X-ray crystallographic data for derivatives of this compound, a key scaffold in medicinal and materials chemistry. By presenting quantitative crystallographic data in a clear, tabular format and detailing the experimental methodologies, this document serves as a valuable resource for understanding the structural nuances of these compounds. The guide also offers a comparison with alternative analytical techniques for solid-state characterization and includes a visual representation of the experimental workflow.

Introduction to this compound and its Derivatives

This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals.[1][2][3][4][5][6] Its derivatives are of significant interest due to their diverse biological activities and material properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.

This guide focuses on the crystallographic data of two distinct derivatives: a cocrystal of this compound with 3-chlorobenzoic acid and a copper (II) complex, Tetrakis(4-aminopyridine-κN¹)-dichlorocopper(II) monohydrate. While the latter is a derivative of the closely related 4-aminopyridine, its structural analysis provides a valuable comparative insight into the coordination chemistry of aminopyridines.

Comparison of Crystallographic Data

The solid-state architecture of molecules is defined by their crystal system, space group, and unit cell dimensions. These parameters, along with key bond lengths and angles, provide a fundamental basis for comparing the structures of different derivatives. The following tables summarize the crystallographic data for the aforementioned this compound derivative and a related copper complex.

Table 1: Crystallographic Data for a this compound Cocrystal

ParameterCocrystal of this compound and 3-chlorobenzoic acid
Chemical FormulaC₁₂H₁₀Cl₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.356(3)
b (Å)5.0382(10)
c (Å)19.164(4)
α (°)90
β (°)102.83(3)
γ (°)90
Volume (ų)1256.4(5)
Z4
Data SourceArshad, M. N., et al. (2023)

Table 2: Crystallographic Data for a Related 4-Aminopyridine Copper (II) Complex

ParameterTetrakis(4-aminopyridine-κN¹)-dichlorocopper(II) monohydrate
Chemical FormulaC₂₀H₂₆Cl₂CuN₈O
Crystal SystemNot specified in provided text
Space GroupNot specified in provided text
a (Å)Not specified in provided text
b (Å)Not specified in provided text
c (Å)Not specified in provided text
α (°)Not specified in provided text
β (°)Not specified in provided text
γ (°)Not specified in provided text
Volume (ų)Not specified in provided text
ZNot specified in provided text
Data SourceIOSR Journal of Pharmacy (2014)[7]

Note: Detailed unit cell parameters for the copper complex were not available in the provided search results.

Experimental Protocols

A clear understanding of the experimental procedures is crucial for the replication and validation of scientific findings. This section details the synthesis of the this compound cocrystal and provides a general protocol for single-crystal X-ray diffraction.

Synthesis of the this compound Cocrystal

A solution of 3-chlorobenzoic acid (0.1 g, 0.638 mmol) in 5 mL of acetonitrile (B52724) was added dropwise to a solution of this compound (0.08 g, 0.638 mmol) in 5 mL of acetonitrile. The resulting mixture was refluxed for 4 hours with continuous stirring. The solution was then allowed to evaporate slowly at room temperature, yielding transparent, colorless crystals suitable for X-ray diffraction analysis after a few days.

General Protocol for Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[8][9][10][11][12]

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.[1] The crystal is then mounted on a goniometer head using a cryoprotectant or adhesive.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å), and directed at the crystal.[8][13] The crystal is rotated, and the diffraction pattern is recorded by a detector as a series of images.[7][8]

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.[7] This step involves indexing the reflections and integrating their intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.[10] This initial model is then refined to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate crystal structure.[10]

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials, other techniques can offer complementary data, especially when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystallinity of a sample and can help identify different crystalline phases.

  • Solid-State NMR Spectroscopy: Provides information about the local chemical environment of atoms in the solid state.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, in the solid state.

  • Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the crystalline material, such as melting point and decomposition temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting Crystal Selection data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final Structure

References

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine (B92270) scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of pyridine building blocks, 4-amino-2-chloropyridine stands out as a versatile intermediate, featuring a nucleophilic amino group and a chlorine atom at a strategic position for cross-coupling reactions.[1] The choice of an appropriate catalytic system is paramount to achieving high efficiency, selectivity, and yield in the derivatization of this molecule. This guide provides a comparative overview of various palladium-catalyzed cross-coupling systems for this compound, supported by experimental data and detailed protocols.

Introduction to Cross-Coupling with Chloropyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] However, chloropyridines, including this compound, are notoriously challenging substrates compared to their bromo or iodo counterparts due to the strength of the C-Cl bond.[2][3] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[3] Consequently, the development of highly active catalytic systems, typically involving electron-rich and sterically hindered ligands, has been crucial for the successful coupling of these substrates.[2]

This guide will focus on a selection of widely used cross-coupling reactions and the catalytic systems that have shown promise for the transformation of this compound and related compounds. These include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille reactions.

Comparative Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems in different cross-coupling reactions involving chloropyridine substrates. While data specifically for this compound is limited in readily available literature, the presented data for other chloropyridines provides a strong basis for catalyst selection and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[4] For chloropyridines, the choice of a highly active catalyst is critical.[4]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-ChloropyridinePyridine-3-boronic acidCs₂CO₃1,4-Dioxane/H₂O10018High[5]
Pd(PPh₃)₄4-ChloropyridinePhenylboronic acidK₂CO₃Toluene/H₂O10012Moderate to Good[2][6]
PdCl₂(dppf)4-ChloropyridinePhenylboronic acidK₃PO₄Dioxane1001692[2]
Pd/IPr2,4-DichloropyridinePhenylboronic acidK₃PO₄DioxaneRT2485 (C4-selective)[2][7]

Note: The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos or N-heterocyclic carbene (NHC) ligands like IPr is often necessary for efficient coupling of chloropyridines.[2][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in medicinal chemistry.[9] The coupling of chloropyridines can be challenging, with hydrodehalogenation being a common side reaction.[3]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPAryl ChloridePrimary AmineNaOtBuToluene8016-24Good[9]
Pd(OAc)₂ / XPhosHeteroaryl ChloridePrimary/Secondary AmineK₃PO₄t-BuOH10012High[10]
Pd(OAc)₂ / RuPhos2-ChloropyridineSecondary AmineK₂CO₃Dioxane11024Moderate[11]

Note: Careful selection of the ligand and base is crucial to minimize side reactions and achieve high yields.[3]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatics and heteroaromatics.[12][13]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuI2-Amino-4-bromopyridineTerminal AlkyneEt₃NDMF804High[12]
PdCl₂(PPh₃)₂ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF80395[12]

Note: While the examples above use bromopyridines, similar conditions with more active palladium catalysts can be adapted for chloropyridines, often requiring higher temperatures or microwave irradiation.[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is a representative example and may require optimization for specific substrates.[4][5]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the chloropyridine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Chloropyridine

This protocol is a general guideline and may need to be adjusted for optimal results.[15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 eq.).

  • Reagent Addition: Add the chloropyridine (1.0 eq.) and the amine (1.2-1.5 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Substrates, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Product Purify->Product

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The cross-coupling of this compound is a feasible yet challenging endeavor that requires careful selection of the catalytic system. For Suzuki-Miyaura reactions, palladium catalysts paired with bulky, electron-rich phosphine or NHC ligands are highly recommended. In the case of Buchwald-Hartwig amination, the choice of ligand and base is critical to suppress undesired side reactions. While less data is available for other cross-coupling reactions with this specific substrate, the principles of using highly active catalysts developed for other chloropyridines should apply. The provided protocols and comparative data serve as a valuable starting point for researchers and drug development professionals in designing and optimizing their synthetic routes towards novel and valuable pyridine-containing molecules.

References

Efficacy of herbicides derived from 4-Amino-2-chloropyridine vs. other pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-Amino-2-chloropyridine: Initial research into herbicides derived from this compound reveals its primary role as a chemical intermediate in the synthesis of various agrochemicals, rather than a direct precursor to a distinct class of commercial herbicides.[1][2][3] For instance, it is a key building block for Forchlorfenuron (CPPU), a plant growth regulator that enhances fruit size and yield, but it is not a herbicide.[4][5] While this compound itself may exhibit some pesticidal properties against certain plant pathogens, it is not used for weed control.[4][6]

Therefore, this guide pivots to a comparative analysis of the efficacy of major pyridine-based herbicides, focusing on the well-established class of pyridine (B92270) carboxylic acids. These herbicides are synthetic auxins and are widely used for the selective control of broadleaf weeds.[7][8] This comparison will focus on four prominent members of this family: aminopyralid (B1667105), clopyralid, picloram, and fluroxypyr.

Introduction to Pyridine Carboxylic Acid Herbicides

Pyridine carboxylic acid herbicides are a major class of synthetic auxin herbicides used for controlling broadleaf weeds in a variety of settings, including pastures, rangelands, cereal crops, and non-crop areas.[7][8] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible plants, which ultimately results in plant death.[7][9] While sharing a common mode of action, these herbicides exhibit significant differences in their efficacy on various weed species, their soil persistence, and their mobility.

Comparative Efficacy of Pyridine Carboxylic Acid Herbicides

The efficacy of aminopyralid, clopyralid, picloram, and triclopyr (B129103) varies depending on the target weed species and environmental conditions. The following table summarizes quantitative data from comparative studies.

HerbicideTarget SpeciesApplication RateEfficacy (ED50 or % Control)Reference
Aminopyralid Canola60.3 g ae ha⁻¹ED50[10]
Okra10.3 g ae ha⁻¹ED50[10]
Squash21.1 g ae ha⁻¹ED50[10]
Canada thistle (Cirsium arvense)Lower use rates than clopyralidBetter control than clopyralid[6]
Picloram Canola227.7 g ae ha⁻¹ED50[10]
Okra17.3 g ae ha⁻¹ED50[10]
Squash23.3 g ae ha⁻¹ED50[10]
Spiny hackberry2.2 kg/ha 96-98% canopy reduction[11]
Triclopyr Canola37.3 g ae ha⁻¹ED50[10]
Squash7.8 g ae ha⁻¹ED50[10]
Okra88.2 g ae ha⁻¹ED50[10]
Clopyralid Canada thistle (Cirsium arvense)Higher use rates than aminopyralidLess effective than aminopyralid at equivalent lower rates[6]

Note: ED50 (Effective Dose, 50%) is the dose of a herbicide that produces a 50% response, typically a reduction in plant biomass. A lower ED50 value indicates higher herbicidal activity. "ae" stands for acid equivalent.

Experimental Protocols

The data presented in this guide are derived from whole-plant bioassays conducted under greenhouse or field conditions. A generalized protocol for such studies is as follows:

Objective: To determine the relative efficacy of different herbicides on a target weed species.

1. Plant Material and Growth Conditions:

  • Seeds of the target weed species are collected from a population with no known history of herbicide resistance.[2]

  • Seeds are germinated, and seedlings are grown in pots containing a standardized soil or potting mix.

  • Plants are maintained in a greenhouse or controlled environment with specified temperature, light, and humidity conditions until they reach a designated growth stage (e.g., 2-4 true leaves).[1]

2. Herbicide Application:

  • Herbicides are applied as commercial formulations with any recommended adjuvants (e.g., surfactants).

  • A precision bench sprayer is used to apply the herbicides at a range of doses to ensure a dose-response relationship can be determined.[1]

  • A non-treated control group is included for comparison.[2]

3. Efficacy Assessment:

  • At a set time after treatment (e.g., 21-28 days), the efficacy of the herbicides is assessed.[2]

  • Assessments can include visual injury ratings, plant survival counts, and harvesting of above-ground biomass.[2] The harvested biomass is then dried and weighed.

4. Data Analysis:

  • The collected data (e.g., biomass reduction relative to the control) are subjected to statistical analysis, typically a non-linear regression, to determine the ED50 values for each herbicide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of synthetic auxin herbicides and a typical workflow for an herbicide efficacy trial.

Synthetic_Auxin_Pathway SA Synthetic Auxin (e.g., Aminopyralid, Picloram) Receptor TIR1/AFB Receptor Complex SA->Receptor AuxIAA Aux/IAA Repressor Receptor->AuxIAA binds to Ub Ubiquitination AuxIAA->Ub leads to ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Proteasome 26S Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation ARE Auxin Response Element (in gene promoter) ARF->ARE binds to Transcription Transcription of Auxin-Responsive Genes ARE->Transcription Response Uncontrolled Cell Division & Growth -> Plant Death Transcription->Response Herbicide_Efficacy_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis seed_collection Seed Collection (Target Weed) germination Germination & Seedling Growth seed_collection->germination application Herbicide Application (Precision Sprayer) germination->application herbicide_prep Herbicide Solution Preparation (Multiple Doses) herbicide_prep->application incubation Incubation Period (e.g., 21-28 days) application->incubation data_collection Data Collection (Visual Rating, Biomass) incubation->data_collection stat_analysis Statistical Analysis (Dose-Response Curves) data_collection->stat_analysis results Determination of Efficacy (e.g., ED50) stat_analysis->results

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-2-chloropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-2-chloropyridine, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles with side-shields or a face shield.[3][4]To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile rubber).[3][4]To prevent skin contact and absorption.
Body Protection A standard, fully-buttoned laboratory coat.[3][4]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][4]To avoid inhalation of vapors or dust.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional, local, state, and federal regulations for hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[3]

    • This waste must be segregated from other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[3][7]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, compatible, and sealable hazardous waste container.[3][7] The container should be clearly labeled.

    • Ensure the container is kept tightly closed when not in use and stored in a well-ventilated, secure area, such as a satellite accumulation area.[1][3][5]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., Toxic, Irritant).[3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4]

    • Provide them with accurate information about the waste contents.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[3] Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[4] Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[4]

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.[3]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Need to dispose of This compound waste B Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) A->B C Don appropriate PPE B->C No D Classify waste as Hazardous: - Pure compound - Solutions - Contaminated materials B->D Yes C->D E Segregate from incompatible waste streams D->E F Collect in a designated, sealed, and compatible container E->F G Label container clearly: 'Hazardous Waste' 'this compound' Hazard symbols F->G H Store container in a secure, well-ventilated satellite accumulation area G->H I Is the container full or no longer in use? H->I I->H No J Contact EHS or licensed waste disposal contractor for pickup I->J Yes K End: Waste properly disposed J->K

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 4-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Amino-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 14432-12-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][3][5]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][3][5]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[3][5]

  • H351: Suspected of causing cancer.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Signal Word: Warning[3][5]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.

Protection Type Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To prevent eye contact which can cause serious irritation.[3][4]
Skin Protection Impervious, fire/flame resistant clothing and chemical impermeable gloves.[1][3]To prevent skin contact which can be harmful and cause irritation.[3][4]
Respiratory Protection A full-face respirator or a NIOSH/MSHA approved dust mask (type N95) should be used if exposure limits are exceeded or if irritation is experienced.[3][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][3]To avoid inhalation of dust, which may cause respiratory irritation.[3][4]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][6]

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1][2][3]

  • Avoid the formation of dust and aerosols during handling.[2][3]

2. Handling the Chemical:

  • Obtain special instructions before use.[1]

  • Wear the appropriate personal protective equipment (PPE) as detailed in the table above.[1][2][3]

  • Avoid all unnecessary personal contact with the chemical.[1]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Keep the container tightly closed when not in use.[1][3]

  • Use non-sparking tools to prevent ignition.[3]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][3]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][3]

Emergency Procedures
Exposure Type First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
Disposal Plan
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][3]

  • Do not allow the chemical to enter drains, sewers, or water courses.[1]

  • Contaminated materials should be collected in suitable, closed, and labeled containers for disposal.[1][3]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify availability of eyewash station & safety shower prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh/transfer chemical, avoiding dust generation prep3->handle1 handle2 Keep container tightly closed handle1->handle2 emergency Emergency Procedure (Spill or Exposure) handle1->emergency handle3 No eating, drinking, or smoking handle2->handle3 post1 Wash hands and exposed skin handle3->post1 post2 Decontaminate work area post1->post2 post3 Segregate and launder contaminated clothing post2->post3 disp1 Collect waste in a labeled, sealed container post3->disp1 disp2 Dispose according to institutional & legal guidelines disp1->disp2 emergency->post2 After containment & first aid

Caption: Workflow for Safe Handling of this compound.

References

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